ZEN-3219
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one |
InChI |
InChI=1S/C19H18N2O3/c1-12-19(13(2)24-20-12)16-7-8-18(22)21(10-16)9-14-3-5-15(6-4-14)17-11-23-17/h3-8,10,17H,9,11H2,1-2H3 |
InChI-Schlüssel |
IELJHNIVCXDKQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C4CO4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of ZEN-3219
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZEN-3219 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. While extensive proprietary research on this compound is likely ongoing, publicly available information on its detailed mechanism of action, comprehensive preclinical data, and specific signaling pathway modulation is currently limited. This guide synthesizes the available data on this compound, focusing on its core mechanism as a BET inhibitor, and provides a framework for understanding its potential therapeutic applications based on the established roles of its primary targets.
Core Mechanism of Action: BET Inhibition
This compound functions as a small molecule inhibitor of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is fundamental for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
The primary mechanism of action of this compound involves its competitive binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins. By occupying these pockets, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription.
Quantitative Data
The inhibitory activity of this compound against the bromodomains of BRD4 has been quantified, providing insight into its potency.
| Target | IC50 (μM) |
| BRD4 (BD1) | 0.48[1] |
| BRD4 (BD2) | 0.16[1] |
| BRD4 (BD1BD2) | 0.47[1] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against BRD4 bromodomains.[1]
Key Signaling Pathways Affected by BET Inhibition
While specific studies on this compound's impact on signaling are not publicly available, the effects of BET inhibition on key oncogenic pathways are well-documented. It is anticipated that this compound modulates these pathways in a similar manner.
A primary target of BET inhibitors is the master oncogene MYC . The transcription of MYC is highly dependent on BRD4 activity. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively downregulate MYC expression. This leads to cell cycle arrest and apoptosis in MYC-dependent cancers.
Another critical downstream target is the anti-apoptotic protein BCL2 . The expression of BCL2 can also be regulated by BRD4. Inhibition of BRD4 can therefore lead to decreased BCL2 levels, promoting programmed cell death.
The following diagram illustrates the general signaling pathway affected by BET inhibitors like this compound.
Caption: General signaling pathway of BET inhibition by this compound.
Potential for PROTAC Development
This compound has been identified as a candidate for the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC derived from this compound would offer an alternative and potentially more durable mechanism of action compared to simple inhibition, by inducing the degradation of BRD4.
The following diagram illustrates the hypothetical workflow for a this compound based PROTAC.
Caption: Hypothetical workflow of a this compound based PROTAC.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on the nature of the compound, standard assays would be employed to determine its mechanism of action and efficacy.
In Vitro Kinase/Bromodomain Inhibition Assay (for IC50 determination):
-
Principle: To measure the concentration of this compound required to inhibit 50% of the activity of the target bromodomain.
-
General Protocol:
-
Recombinant BRD4 bromodomain proteins (BD1, BD2, or BD1BD2) are incubated with a biotinylated acetylated histone peptide and a fluorescently labeled tracer that binds to the bromodomain.
-
This compound is added in a serial dilution to the reaction wells.
-
The binding of the tracer to the bromodomain is measured by a fluorescence-based detection method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay:
-
Principle: To assess the effect of this compound on the growth of cancer cell lines.
-
General Protocol:
-
Cancer cell lines known to be dependent on BET protein activity (e.g., acute myeloid leukemia, multiple myeloma cell lines) are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound for a defined period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
The GI50 (concentration for 50% growth inhibition) is determined.
-
Western Blot Analysis:
-
Principle: To detect changes in the protein levels of downstream targets of BET inhibition.
-
General Protocol:
-
Cancer cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against proteins of interest (e.g., c-MYC, BCL2, BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
Conclusion and Future Directions
This compound is a BET inhibitor with demonstrated in vitro activity against BRD4. Based on the established role of BET proteins in transcriptional regulation, it holds therapeutic promise, particularly in oncology. The lack of extensive public data on this compound suggests it may be in the early stages of preclinical development. Future research should focus on elucidating its broader selectivity profile across the BET family and other bromodomain-containing proteins, its pharmacokinetic and pharmacodynamic properties in vivo, and its efficacy in various disease models. Furthermore, the development of this compound into a PROTAC represents an exciting therapeutic avenue that could lead to a more profound and sustained degradation of BET proteins. As more data becomes available, a more comprehensive understanding of the therapeutic potential of this compound will emerge.
References
ZEN-3694: A Technical Overview of a Novel BET Bromodomain Inhibitor
Disclaimer: The following information pertains to ZEN-3694, a clinical-stage BET bromodomain inhibitor. The initial query for "ZEN-3219" yielded no relevant results in the context of drug discovery and is presumed to be a typographical error.
Introduction
ZEN-3694 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Developed by Zenith Epigenetics, this small molecule is under investigation for the treatment of various cancers, most notably metastatic castration-resistant prostate cancer (mCRPC) and NUT carcinoma.[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical findings related to ZEN-3694.
Discovery and Synthesis
ZEN-3694 was identified through a discovery platform focused on developing novel BET bromodomain inhibitors.[5] While the specific, detailed synthetic route for ZEN-3694 is proprietary and not publicly available, it is characterized as a small molecule designed for oral administration.[2][6][7]
Mechanism of Action
ZEN-3694 exerts its therapeutic effects by competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins.[2] This action prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[2]
A primary target of BET inhibitors is the MYC oncogene, which is a critical driver of cell proliferation and is frequently dysregulated in cancer.[1][6] In the context of prostate cancer, ZEN-3694 has been shown to down-regulate the expression of the Androgen Receptor (AR) and its splice variants, which are crucial for the growth of mCRPC.[8]
The mechanism of action is further illustrated in the following signaling pathway diagram:
Preclinical Data
ZEN-3694 has demonstrated potent anti-cancer activity in a variety of preclinical models.
In Vitro Activity
ZEN-3694 selectively binds to BET proteins with IC50 values in the low nanomolar range and exhibits greater than 20-fold selectivity over non-BET bromodomains.[6] It effectively inhibits the proliferation of various cancer cell lines, including those of hematological and solid tumors, with sub-micromolar IC50 values.[5][6]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.2 | [5][6] |
| VCaP | Prostate Cancer | Potent (sub-µM) | [9] |
| 22Rv1 | Prostate Cancer | Potent (sub-µM) | [9] |
ZEN-3694 also demonstrates synergistic effects when combined with other anti-cancer agents, such as the AR antagonist enzalutamide in prostate cancer models.[6]
In Vivo Efficacy
In xenograft models of prostate and breast cancer, as well as acute myeloid leukemia, ZEN-3694 has been shown to be efficacious at well-tolerated doses.[5][6] It effectively halts tumor growth in a dose-dependent manner and modulates the expression of target genes.[5][6]
Clinical Development
ZEN-3694 has advanced into clinical trials, with a focus on combination therapies.
Phase 1b/2a Study in mCRPC
A significant clinical investigation of ZEN-3694 has been a Phase 1b/2a study in combination with enzalutamide in patients with mCRPC who had previously progressed on an androgen receptor pathway inhibitor.[8]
Study Design:
Key Findings:
| Parameter | Value | Reference |
| Number of Patients | 75 | [8] |
| ZEN-3694 Dosing | 36 mg to 144 mg daily | [8] |
| Grade ≥ 3 Toxicities | 18.7% | [8] |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months | [8] |
The combination of ZEN-3694 and enzalutamide was found to be well-tolerated and demonstrated promising efficacy in this patient population.[8]
Experimental Protocols
While specific, detailed protocols for the experiments conducted with ZEN-3694 are not publicly available, the following represents a general methodology for a key assay used in the preclinical evaluation of such compounds.
Cell Proliferation Assay (Representative Protocol)
Objective: To determine the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
96-well microplates
-
Test compound (e.g., ZEN-3694) dissolved in a suitable solvent (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Conclusion
ZEN-3694 is a promising novel BET bromodomain inhibitor with a well-defined mechanism of action and encouraging preclinical and clinical data. Its ability to modulate key oncogenic pathways, particularly in combination with other targeted therapies, positions it as a potentially valuable therapeutic agent in the treatment of various cancers, including advanced prostate cancer. Further clinical development is ongoing to fully elucidate its therapeutic potential.
References
- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 2. Facebook [cancer.gov]
- 3. News Releases - zenithepigenetics [zenithepigenetics.com]
- 4. News Releases - zenithepigenetics [zenithepigenetics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. zenithepigenetics.com [zenithepigenetics.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenithepigenetics.com [zenithepigenetics.com]
ZEN-3694: A Technical Overview of a Novel BET Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3694 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes. ZEN-3694 competitively binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disruption of chromatin remodeling leads to the downregulation of critical cancer-driving genes, such as MYC and the Androgen Receptor (AR), resulting in the inhibition of tumor cell proliferation and survival.[2][3] Preclinical and clinical studies have demonstrated the potential of ZEN-3694 as a therapeutic agent in various malignancies, particularly in metastatic castration-resistant prostate cancer (mCRPC) and triple-negative breast cancer (TNBC).[3][4] This document provides an in-depth technical guide to the core data and methodologies associated with the investigation of ZEN-3694.
Chemical Properties
| Property | Value |
| Chemical Name | 1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1H-imidazo[4,5-b]pyridin-2-amine |
| CAS Number | 1952264-34-4 |
| Molecular Formula | C₁₉H₁₉N₅O |
| Molecular Weight | 333.39 g/mol |
Mechanism of Action
ZEN-3694 exerts its anti-cancer effects by competitively inhibiting the binding of BET proteins to acetylated histones. This action prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes. The primary mechanism involves the displacement of BRD4 from super-enhancers, which are large clusters of transcriptional enhancers that drive the expression of genes critical for cell identity and oncogenesis. This leads to the transcriptional repression of target genes, most notably MYC and AR.[1][2] The downregulation of these oncogenic drivers results in cell cycle arrest and apoptosis in cancer cells.
Quantitative Preclinical Data
In Vitro Activity: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.2 | [5] |
| VCaP | Prostate Cancer | Not explicitly stated, but showed potent inhibition | [3] |
| 22Rv1 | Prostate Cancer | Not explicitly stated, but showed potent inhibition | [3] |
| LNCaP-EnzS | Prostate Cancer (Enzalutamide Sensitive) | 1 | [3] |
| LNCaP-EnzR | Prostate Cancer (Enzalutamide Resistant) | 1 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but showed potent inhibition | [5] |
In Vivo Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| VCaP | ZEN-3694 | Inhibition of tumor progression | [3] |
| 22Rv1 | ZEN-3694 | Inhibition of tumor progression | [3] |
| LuCaP 35CR (PDX) | ZEN-3694 | Inhibition of tumor progression in enzalutamide-resistant model | [3] |
| MDA-MB-231 | ZEN-3694 | Inhibition of tumor growth | [5] |
Clinical Data (NCT02711956)
A Phase 1b/2a study evaluated ZEN-3694 in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on a prior androgen receptor signaling inhibitor (ARSi).[2][6]
Patient Demographics and Dosing
| Characteristic | Value |
| Number of Patients | 75 |
| Prior Treatment | Resistance to abiraterone and/or enzalutamide |
| ZEN-3694 Dosing | Ranged from 36 mg to 144 mg daily |
| Recommended Phase 2 Dose | 96 mg daily in combination with enzalutamide |
Efficacy
| Endpoint | Value |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months |
| rPFS in patients with low AR transcriptional activity | 10.4 months |
| rPFS in patients with high AR transcriptional activity | 4.3 months |
Pharmacodynamics
| Marker | Effect |
| Whole blood mRNA levels of BET target genes (MYC, IL-8, etc.) | Dose-dependent 2-4 fold decrease |
Experimental Protocols
Cell Proliferation Assay (General Protocol)
This protocol is a general representation of a colorimetric assay to measure cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of ZEN-3694 in complete culture medium. Remove the old medium from the wells and add 100 µL of the ZEN-3694 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Incubate the plate for 10-15 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Whole Blood RNA Expression Analysis (from NCT02711956)
This protocol outlines the analysis of pharmacodynamic markers from patient samples.
-
Sample Collection: Collect whole blood samples from patients at baseline (pre-dose) and at various time points post-dosing with ZEN-3694 (e.g., 4 and 24 hours).[7]
-
RNA Extraction: Extract total RNA from whole blood using a suitable kit (e.g., PAXgene Blood RNA Kit).
-
RNA Quantification and Quality Control: Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and its integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Gene Expression Analysis:
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for BET target genes (MYC, IL-8, CCR1, IL1RN) and a housekeeping gene for normalization.
-
RNA Sequencing (RNA-Seq) (for broader analysis): Prepare libraries from the RNA samples and perform next-generation sequencing.
-
-
Data Analysis:
-
qPCR: Calculate the fold change in gene expression relative to the pre-dose sample after normalization to the housekeeping gene.
-
RNA-Seq: Align sequencing reads to the human genome and perform differential gene expression analysis between pre-dose and post-dose samples.
-
In Vivo Xenograft Study (General Protocol)
-
Cell Culture and Implantation: Culture human cancer cells (e.g., VCaP, 22Rv1) under standard conditions.[3] Inject a suspension of these cells subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer ZEN-3694 orally at specified doses and schedules (e.g., once daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: Continue the study until tumors in the control group reach a defined endpoint size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to assess the efficacy of ZEN-3694.
Conclusion
ZEN-3694 is a promising BET inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its ability to downregulate key oncogenic drivers like MYC and AR makes it a compelling candidate for the treatment of various cancers, particularly in the context of resistance to standard therapies. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this class of epigenetic modulators. Further investigation into biomarkers of response and resistance will be crucial for optimizing the clinical application of ZEN-3694 and other BET inhibitors.
References
- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 2. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenithepigenetics.com [zenithepigenetics.com]
- 4. urologytimes.com [urologytimes.com]
- 5. zenithepigenetics.com [zenithepigenetics.com]
- 6. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pcf.org [pcf.org]
ZEN-3219 (ZEN-3694): An In-Depth Technical Guide on its Effect on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3694 is an orally bioavailable, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes. ZEN-3694 competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of their target genes. This mechanism of action has shown promise in various preclinical and clinical settings, particularly in oncology. This technical guide provides a comprehensive overview of the core effects of ZEN-3694 on gene transcription, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: BET Inhibition and Transcriptional Repression
ZEN-3694 exercises its therapeutic potential by disrupting the fundamental process of BET protein-mediated gene transcription. This disruption leads to the downregulation of key oncogenes and other disease-driving genes.
A primary target of ZEN-3694-mediated transcriptional repression is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. In preclinical models, ZEN-3694 has been shown to inhibit the expression of MYC mRNA. For instance, in MV4-11 acute myeloid leukemia (AML) cells, ZEN-3694 inhibited MYC mRNA expression with an IC50 of 0.16 µM.[2] Clinical data from a Phase 1b/2a study in patients with metastatic castration-resistant prostate cancer (mCRPC) also demonstrated a dose-dependent 2–4 fold decrease in the whole blood mRNA levels of MYC and other BET inhibitor target genes, including IL-8, CCR1, GPR183, and IL1RN.[3]
In addition to MYC, ZEN-3694 has a significant impact on androgen receptor (AR) signaling, a critical pathway in prostate cancer. In preclinical mCRPC models, ZEN-3694 has been observed to down-regulate the expression of genes involved in AR-signaling and AR splice variants.[3] This effect is crucial in the context of resistance to conventional anti-androgen therapies.
The following diagram illustrates the general mechanism of action of ZEN-3694.
Quantitative Analysis of Gene Expression Changes
The following tables summarize the quantitative data on the effect of ZEN-3694 on the transcription of key target genes from preclinical and clinical studies.
Table 1: In Vitro Inhibition of MYC mRNA Expression
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MV4-11 | Acute Myeloid Leukemia | IC50 | 0.16 µM | [2] |
Table 2: Downregulation of BET Target Genes in Whole Blood (mCRPC Patients)
| Gene | Fold Decrease (mRNA levels) | Reference |
| MYC | 2 - 4 | [3] |
| IL-8 | 2 - 4 | [3] |
| CCR1 | 2 - 4 | [3] |
| GPR183 | 2 - 4 | [3] |
| IL1RN | 2 - 4 | [3] |
Signaling Pathways Modulated by ZEN-3694
ZEN-3694's impact on gene transcription extends to the modulation of critical signaling pathways implicated in cancer progression and therapeutic resistance.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, particularly in castration-resistant forms, the androgen receptor signaling pathway remains a key driver of tumor growth. ZEN-3694 has been shown to suppress this pathway by downregulating the expression of AR and its target genes. This is particularly relevant in the context of resistance to androgen receptor signaling inhibitors (ARSIs) like enzalutamide.
The diagram below depicts the inhibitory effect of ZEN-3694 on the AR signaling pathway.
MYC-Driven Transcriptional Amplification
The MYC oncogene is a transcription factor that drives the expression of a vast array of genes involved in cell cycle progression, metabolism, and protein synthesis. ZEN-3694's ability to suppress MYC transcription has profound downstream effects on these cellular processes, contributing to its anti-tumor activity.
The following diagram illustrates the central role of MYC and its inhibition by ZEN-3694.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and In Vitro Drug Treatment
-
Cell Lines: MV4-11 (acute myeloid leukemia) cells were used for in vitro studies.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: For IC50 determination, cells were seeded in 96-well plates and treated with a serial dilution of ZEN-3694 for a specified period (e.g., 72 hours).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was isolated from cell pellets or whole blood samples using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qRT-PCR: Real-time PCR was performed using TaqMan Gene Expression Assays (Applied Biosystems) for the target genes (e.g., MYC, IL-8, CCR1, GPR183, IL1RN) and a housekeeping gene (e.g., GAPDH) for normalization. The reactions were run on a ViiA 7 Real-Time PCR System (Applied Biosystems).
-
Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method.
Clinical Trial Methodology (Phase 1b/2a in mCRPC)
-
Patient Population: Patients with metastatic castration-resistant prostate cancer who had progressed on at least one prior androgen receptor signaling inhibitor.
-
Treatment Regimen: ZEN-3694 was administered orally once daily in combination with enzalutamide.
-
Pharmacodynamic Assessments: Whole blood samples were collected at baseline and at various time points post-dose to assess the mRNA levels of BET inhibitor target genes.
-
RNA Sequencing (from whole blood):
-
Sample Collection: Whole blood was collected in PAXgene Blood RNA Tubes.
-
RNA Isolation: Total RNA was extracted using the PAXgene Blood RNA Kit.
-
Library Preparation: RNA-seq libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Sequencing was performed on an Illumina HiSeq platform.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome, and differential gene expression analysis was performed to identify genes modulated by ZEN-3694 treatment.
-
The following diagram outlines a general experimental workflow for assessing the effect of ZEN-3694 on gene expression.
Conclusion
ZEN-3694 represents a promising therapeutic agent that targets the fundamental process of gene transcription through the inhibition of BET proteins. Its ability to downregulate key oncogenic drivers such as MYC and modulate critical signaling pathways like the androgen receptor pathway provides a strong rationale for its continued development in oncology. The quantitative data from both preclinical and clinical studies demonstrate a clear and potent effect on the transcription of target genes. Further research, including comprehensive transcriptomic and epigenomic profiling, will continue to elucidate the full spectrum of ZEN-3694's activity and inform its optimal clinical application.
References
The Enigmatic Role of ZEN-3219 in Oncology: A Review of Publicly Available Data
For Immediate Release
Calgary, AB – An investigation into the publicly available scientific and patent literature reveals ZEN-3219 as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4. However, a comprehensive, in-depth technical guide on its role in cancer, as sought by researchers, scientists, and drug development professionals, cannot be fully constructed due to the limited availability of detailed preclinical data in the public domain. This whitepaper summarizes the current state of knowledge on this compound, drawing from available data points, and highlights the areas where further information is required for a complete understanding of its therapeutic potential.
Introduction to this compound: A BET Bromodomain Inhibitor
This compound is identified as a small molecule inhibitor targeting the BET family of proteins, which are crucial epigenetic readers involved in the regulation of gene transcription. The primary target of this compound within this family is BRD4, a protein frequently implicated in the transcriptional activation of key oncogenes, most notably MYC. By binding to the bromodomains of BRD4, this compound is designed to prevent its interaction with acetylated histones, thereby disrupting the transcriptional machinery that drives the proliferation of cancer cells.
Furthermore, this compound has been noted for its potential application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein, in this case, BRD4, offering a distinct and potentially more durable mechanism of action compared to simple inhibition.
Quantitative Data: Inhibitory Activity of this compound
The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against the bromodomains of BRD4. These values provide a foundational understanding of the compound's potency.
| Target Domain | IC50 (μM) |
| BRD4 (BD1) | 0.48[1] |
| BRD4 (BD2) | 0.16[1] |
| BRD4 (BD1BD2) | 0.47[1] |
| Table 1: In vitro inhibitory concentrations (IC50) of this compound against human BRD4 bromodomains.[1] |
Presumed Mechanism of Action and Downstream Signaling
As a BET inhibitor, this compound is expected to exert its anti-cancer effects by downregulating the expression of key oncogenes and cell cycle regulators that are dependent on BRD4 for their transcription. The central player in this pathway is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.
Figure 1: Presumed signaling pathway of this compound. By inhibiting BRD4, this compound is expected to downregulate MYC and other cell cycle genes, leading to decreased cancer cell proliferation and increased apoptosis.
Experimental Protocols: A General Framework
While specific, detailed experimental protocols for this compound are not publicly available, this section provides a general framework for the key assays that would be employed to characterize its anti-cancer activity, based on standard methodologies for BET inhibitors.
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound (typically from nanomolar to micromolar) or vehicle control (e.g., DMSO).
-
Following a defined incubation period (e.g., 48, 72, or 96 hours), a viability reagent (MTT, MTS, or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
Data is normalized to the vehicle-treated control to determine the percentage of viable cells, and IC50 values are calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the ability of this compound to induce programmed cell death (apoptosis).
Methodology:
-
Cancer cells are treated with this compound at various concentrations for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and propidium iodide (PI) are added to the cells.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is quantified.
BRD4 Degradation Assay (Western Blot)
Objective: To confirm the degradation of BRD4 when this compound is used as part of a PROTAC.
Methodology:
-
Cancer cells are treated with a this compound-based PROTAC or a control compound.
-
At various time points, cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A loading control (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of BRD4 degradation.
Figure 2: A generalized experimental workflow for the preclinical evaluation of an anti-cancer compound like this compound.
Discussion and Future Directions
The available data on this compound positions it as a promising chemical scaffold for the development of anti-cancer therapeutics, either as a direct BET inhibitor or as a component of a BRD4-targeting PROTAC. Its inhibitory activity against both bromodomains of BRD4 suggests it could effectively disrupt the transcriptional programs that are hijacked in various malignancies.
However, the lack of publicly available, detailed preclinical data presents a significant challenge in fully assessing its potential. To advance the understanding of this compound, future publications or data releases would need to address the following:
-
In vitro efficacy: Dose-response curves and IC50 values in a panel of cancer cell lines from various tumor types.
-
Mechanism of action: Detailed studies confirming the downregulation of MYC and other BRD4 target genes, as well as cell cycle analysis.
-
Apoptotic potential: Quantitative data on the induction of apoptosis across different cell lines and concentrations.
-
PROTAC activity: Data demonstrating the efficacy and selectivity of this compound-based PROTACs in degrading BRD4.
-
In vivo efficacy: Results from xenograft or other animal models of cancer, including tumor growth inhibition and survival data.
-
Pharmacokinetics and safety: Preliminary data on the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.
It is noteworthy that much of the publicly available information from Zenith Epigenetics, the likely developer of this compound, focuses on their lead clinical candidate, ZEN-3694. This suggests that this compound may be an earlier-stage compound or a tool compound for research purposes.
Conclusion
This compound is a potent inhibitor of the BRD4 bromodomains with the potential for development as an anti-cancer agent, particularly as a component of PROTACs. While its fundamental biochemical activity is documented, a comprehensive understanding of its biological effects in cancer models is hampered by the scarcity of detailed public data. The scientific and drug development communities await further disclosure of preclinical studies to fully elucidate the role of this compound in the oncology landscape. Without such data, a complete and in-depth technical guide remains an aspirational goal.
References
ZEN-3219 and the Landscape of BRD4 Degradation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZEN-3219's role as a Bromodomain and Extra-Terminal (BET) protein inhibitor, with a specific focus on its potential application in the targeted degradation of BRD4. While this compound is established as a potent inhibitor of BRD4, this document also explores the mechanistic pathways and experimental protocols relevant to its proposed function in Proteolysis Targeting Chimeras (PROTACs) for inducing BRD4 degradation.
This compound: A Potent BRD4 Inhibitor
This compound is a small molecule inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of numerous cancers and inflammatory diseases.
This compound exerts its inhibitory effect by competing with acetylated histones for binding to the bromodomains of BET proteins, thereby preventing the recruitment of transcriptional regulators and subsequent gene activation.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the bromodomains of BRD4 has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target | IC₅₀ (µM) |
| BRD4 (BD1) | 0.48 |
| BRD4 (BD2) | 0.16 |
| BRD4 (BD1BD2) | 0.47 |
BRD4 Degradation via PROTAC Technology
While this compound functions as a traditional inhibitor, its chemical scaffold holds potential for use as a warhead in the development of PROTACs for targeted protein degradation.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.
A PROTAC typically consists of three components:
-
A warhead that binds to the target protein (in this hypothetical case, this compound for BRD4).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
The formation of a ternary complex between BRD4, the PROTAC, and an E3 ligase leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. This event-driven, catalytic mode of action can lead to a more profound and sustained target suppression compared to traditional occupancy-driven inhibition.
The Ubiquitin-Proteasome Degradation Pathway
The signaling pathway for BRD4 degradation by a hypothetical this compound-based PROTAC is illustrated below. This diagram depicts the recruitment of an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation.
Experimental Protocols for Characterizing BRD4 Degraders
The following sections detail generalized experimental protocols commonly used in the characterization of BRD4-targeting PROTACs.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HeLa, MCF-7, or a hematological cancer cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BRD4 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
This protocol assesses the effect of BRD4 degradation on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the BRD4 degrader. Include a vehicle control.
3. Incubation:
-
Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified incubator.
4. Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's protocol.
-
Measure luminescence or fluorescence using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using appropriate software.
Experimental Workflow for Characterizing a BRD4 Degrader
The logical flow of experiments to characterize a novel BRD4 degrader is outlined in the diagram below.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of the BRD4 bromodomains. Its potential as a warhead for the development of BRD4-targeting PROTACs represents a promising avenue for advancing epigenetic therapies. The successful development of a this compound-based PROTAC would require extensive experimental validation, following the protocols outlined in this guide, to characterize its degradation efficiency, cellular activity, and downstream pharmacological effects. As the field of targeted protein degradation continues to evolve, the exploration of novel warheads like this compound will be crucial in expanding the arsenal of therapeutics against cancer and other diseases driven by epigenetic dysregulation.
References
The Impact of ZEN-3219 on Chromatin Remodeling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on ZEN-3219 is limited. This guide summarizes the known data for this compound and provides a comprehensive overview of the well-documented impact of Bromodomain and Extra-Terminal (BET) inhibitors on chromatin remodeling, which is the established mechanism of action for this class of compounds. The experimental data and protocols provided are representative of the field and should be adapted as necessary for specific experimental contexts.
Introduction to this compound and Chromatin Remodeling
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD4.[1] BET proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active chromatin states. By binding to these acetylated histones, BET proteins, particularly BRD4, recruit the transcriptional machinery to promoters and enhancers, thereby activating gene expression.
Chromatin remodeling is a dynamic process that alters the structure of chromatin to control gene accessibility and expression. This process is fundamental to cellular function and is often dysregulated in diseases such as cancer.[2][3] The inhibition of BET proteins by compounds like this compound represents a therapeutic strategy to modulate gene expression programs that are aberrantly activated in disease states. By preventing BET proteins from binding to chromatin, these inhibitors can lead to the downregulation of key oncogenes and inflammatory genes.[4][5]
This compound: Known Quantitative Data
The primary publicly available quantitative data for this compound is its inhibitory activity against the two bromodomains of BRD4, BD1 and BD2.
| Target | IC50 (µM) |
| BRD4 (BD1) | 0.48 |
| BRD4 (BD2) | 0.16 |
| BRD4 (BD1BD2) | 0.47 |
| Data from MedChemExpress[1] |
These values indicate that this compound is a potent inhibitor of BRD4 bromodomains, with a preference for the second bromodomain (BD2).
Impact of BET Inhibition on Chromatin Remodeling
The mechanism of action of BET inhibitors like this compound is intrinsically linked to altering chromatin structure and function. The following sections detail the expected impact based on extensive research on this class of compounds.
Displacement of BRD4 from Chromatin
The core mechanism of this compound is the competitive inhibition of the binding of BRD4 to acetylated histones. This leads to the displacement of BRD4 from chromatin at gene promoters and enhancers. This effect can be quantified using techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Alterations in Gene Expression
By displacing BRD4, this compound prevents the recruitment of the positive transcription elongation factor complex (P-TEFb) and other transcriptional co-activators, leading to a decrease in the transcription of target genes.[2] RNA sequencing (RNA-seq) is a standard method to assess these genome-wide changes in gene expression. Studies on other BET inhibitors, such as JQ1 and ZEN-3694, have demonstrated significant downregulation of key oncogenes like MYC.[6][7]
Table 1: Representative Gene Expression Changes Induced by a BET Inhibitor (JQ1) in HeLa Cells
| Gene | Fold Change (JQ1 vs. DMSO) | Function |
| MYC | -3.5 | Transcription factor, oncogene |
| PIM1 | -2.8 | Proto-oncogene, serine/threonine kinase |
| BCL2 | -2.1 | Anti-apoptotic protein |
| CDK6 | -1.9 | Cell cycle regulator |
| This table presents hypothetical, yet representative, data based on published studies of BET inhibitors. |
Changes in Chromatin Accessibility
BET inhibition can also lead to changes in chromatin accessibility. By displacing large protein complexes that maintain an open chromatin state, these inhibitors can lead to a more condensed chromatin structure at specific loci. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique to map genome-wide changes in chromatin accessibility.[8]
Signaling Pathway and Experimental Workflows
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP-seq)
References
- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenithepigenetics.com [zenithepigenetics.com]
- 7. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | BET Protein Inhibition Regulates Macrophage Chromatin Accessibility and Microbiota-Dependent Colitis [frontiersin.org]
Methodological & Application
ZEN-3219 experimental protocol for cell culture
Application Notes & Protocols: ZEN-3219
Product: this compound BET Bromodomain Inhibitor Catalogue Number: this compound For Research Use Only
Product Description
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD4 (BD1 and BD2).[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to specific gene promoters. By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound disrupts the interaction between BRD4 and acetylated chromatin, leading to the transcriptional downregulation of key oncogenes and inflammatory mediators, such as c-MYC, BCL2, and NF-κB.
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of BRD4 bromodomains. In many cancer cells, BRD4 is aberrantly recruited to super-enhancers, driving high-level expression of oncogenes critical for tumor growth and survival. This compound occupies the binding pocket within BRD4 that recognizes acetylated histones, effectively displacing it from chromatin. This prevents the recruitment of the positive transcription elongation factor complex (P-TEFb) and RNA Polymerase II, leading to a rapid suppression of target gene transcription.
Caption: Mechanism of action for this compound BRD4 inhibition.
Quantitative Data Summary
Table 1: In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) of this compound was determined across various human cancer cell lines using a 72-hour CellTiter-Glo® assay.
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 85 |
| MOLM-13 | Acute Myeloid Leukemia | 150 |
| MM.1S | Multiple Myeloma | 210 |
| A549 | Non-Small Cell Lung Cancer | 1250 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 980 |
Table 2: Target Gene Expression Analysis
MV-4-11 cells were treated with this compound for 6 hours. Total RNA was isolated and c-MYC mRNA expression was quantified by qRT-PCR. Data is presented as percent expression relative to a vehicle (0.1% DMSO) control.
| This compound Concentration | Mean c-MYC mRNA Expression (%) | Standard Deviation |
| Vehicle (DMSO) | 100 | ± 5.2 |
| 100 nM | 62 | ± 4.5 |
| 250 nM | 31 | ± 3.9 |
| 500 nM | 14 | ± 2.1 |
Experimental Protocols
Protocol 1: Cell Culture and Compound Preparation
-
Cell Line Maintenance:
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Keep cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot and store at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, prepare serial dilutions from the 10 mM stock using complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Cell Seeding: Harvest cells from logarithmic phase growth. Plate 5,000 cells per well in 90 µL of complete culture medium in an opaque-walled 96-well plate.
-
Compound Addition: Prepare a 10X working stock of this compound serial dilutions. Add 10 µL of the 10X compound solution to the appropriate wells. Include "vehicle control" (0.1% DMSO) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (medium only) from all other readings.
-
Normalize the data by setting the average vehicle control signal to 100% viability.
-
Use a non-linear regression (log[inhibitor] vs. response) model to calculate the IC50 value.
-
Caption: Workflow for assessing cell viability with this compound.
Protocol 3: Quantitative RT-PCR for c-MYC Expression
-
Cell Treatment: Seed 1 x 10^6 MV-4-11 cells in 2 mL of medium in a 6-well plate. Treat with vehicle (DMSO) or desired concentrations of this compound for 6 hours.
-
RNA Isolation: Harvest cells and isolate total RNA using an appropriate kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for c-MYC (and a housekeeping gene like GAPDH), and a suitable SYBR Green master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene in all samples.
-
Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Caption: Logical flow from this compound treatment to cellular effect.
References
Application Notes and Protocols for ZEN-3219 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific in vivo dosage and administration protocols for ZEN-3219 are not widely available in published literature. The following application notes and protocols are based on the known pharmacology of this compound as a BET (Bromodomain and Extra-Terminal) inhibitor and publicly available data for analogous, well-characterized BET inhibitors such as JQ1 and the clinical candidate ZEN-3694. Researchers should treat these protocols as a starting point and perform dose-range finding and toxicity studies to establish the optimal, safe, and effective dose for their specific animal model and disease context.
Introduction to this compound
This compound is a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By inhibiting this interaction, this compound can modulate the expression of key genes involved in cell proliferation, differentiation, and inflammation. A primary target of BET inhibitors is the downregulation of the MYC oncogene, making them promising therapeutic agents for a variety of cancers.
Mechanism of Action and Signaling Pathway
This compound acts by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated chromatin. This leads to the transcriptional repression of target genes, most notably the master regulator of cell proliferation, c-MYC. The inhibition of BRD4, a key member of the BET family, is crucial for this anti-cancer effect.
Caption: Mechanism of action of this compound as a BET inhibitor.
In Vivo Dosing and Administration: A Guideline Based on Analogous Compounds
The following table summarizes in vivo dosages for the well-characterized BET inhibitor JQ1, which can serve as a reference for initial studies with this compound.
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Vehicle | Key Findings |
| (+)-JQ1 | Nude mice with NMC 797 xenografts | Nut Midline Carcinoma | 50 mg/kg, daily | Intraperitoneal (IP) injection | 10% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPβCD) in sterile water | Marked reduction in tumor growth.[1] |
| (+)-JQ1 | Patient-Derived Xenograft (PDX) mice | Pancreatic Ductal Adenocarcinoma | 50 mg/kg, daily for 21-28 days | Intraperitoneal (IP) injection | 10% HPβCD in sterile water | Inhibition of tumor growth by 40-62%.[1] |
| (+)-JQ1 | Syngeneic mouse tumor model (MC38) | Colorectal Cancer | 50 mg/kg, daily | Intraperitoneal (IP) injection | Not specified | Significantly inhibited tumor growth and prolonged survival.[1] |
| ABBV-744 | Prostate tumor xenografts | Prostate Cancer | 4.7 mg/kg | Not specified | Not specified | Remarkably suppressed tumor growth with minimal toxicity.[2] |
Experimental Protocols
Preparation of Dosing Solution (Example for IP Injection)
This protocol is adapted from methods used for JQ1 and should be optimized for this compound's solubility and stability.
Materials:
-
This compound powder
-
(2-hydroxypropyl)-β-cyclodextrin (HPβCD)
-
Sterile Water for Injection
-
Sterile, light-protected tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Vehicle: Prepare a 10% (w/v) solution of HPβCD in sterile water. For example, dissolve 1 g of HPβCD in a final volume of 10 mL of sterile water. Vortex until fully dissolved.
-
Prepare a Stock Solution of this compound: Due to the lack of specific data for this compound, it is recommended to first determine its solubility in the chosen vehicle. As a starting point, a stock solution of 5 mg/mL can be attempted.
-
Weigh the required amount of this compound powder.
-
Add the 10% HPβCD vehicle to the powder.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required, but stability under these conditions should be verified.
-
This stock solution can be aliquoted and stored at -20°C or -80°C for future use. Protect from light.
-
-
Prepare the Final Dosing Solution:
-
On the day of injection, thaw a frozen aliquot of the this compound stock solution.
-
Dilute the stock solution with the 10% HPβCD vehicle to achieve the final desired concentration for injection. The final concentration will depend on the target dose (e.g., 50 mg/kg) and the dosing volume (typically 10 µL/g of body weight for mice).
-
For example, for a 50 mg/kg dose in a 20 g mouse, the total dose is 1 mg. If the dosing volume is 10 µL/g, the total injection volume is 200 µL. The final concentration of the dosing solution should therefore be 5 mg/mL.
-
Filter the final dosing solution through a 0.22 µm sterile filter before injection.
-
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Caption: A typical experimental workflow for in vivo studies.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice) for xenograft studies with human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group) with similar average tumor volumes.
-
Treatment:
-
Administer this compound or the vehicle control daily via the chosen route (e.g., intraperitoneal injection).
-
Monitor the mice daily for signs of toxicity, including changes in body weight, behavior, and overall health.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.
-
At the end of the study, euthanize the mice and collect tumors and other relevant organs for pharmacodynamic (e.g., Western blot for c-MYC) and histological analysis.
-
Safety and Toxicology Considerations
Researchers should conduct a maximum tolerated dose (MTD) study before initiating large-scale efficacy experiments. This involves administering escalating doses of this compound to small groups of animals and monitoring for adverse effects over a defined period.
Caption: Logical workflow for a Maximum Tolerated Dose (MTD) study.
References
Application of ZEN-3219 in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.
ZEN-3219 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] Its demonstrated binding affinity for BRD4 makes it a compelling warhead for the development of BET-targeting PROTACs. By incorporating this compound into a PROTAC construct, researchers can harness the cell's natural protein disposal machinery to specifically degrade BRD4, a key regulator of oncogene transcription implicated in various cancers.
This document provides detailed application notes and protocols for the utilization of this compound in the development of BRD4-targeting PROTACs. While specific quantitative data for a this compound-based PROTAC is not yet publicly available, this guide utilizes data from well-characterized BRD4-targeting PROTACs as representative examples to illustrate the principles and methodologies.
Signaling Pathway and PROTAC Mechanism of Action
A this compound-based PROTAC operates by hijacking the ubiquitin-proteasome system (UPS). The this compound moiety binds to the bromodomain of BRD4, while the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) recruits the respective E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the BRD4 protein, marking it for degradation by the 26S proteasome.
Quantitative Data for Representative BRD4-Targeting PROTACs
The following tables summarize key quantitative parameters for well-characterized BRD4-targeting PROTACs, which can serve as a benchmark for the development and optimization of this compound-based counterparts.
| PROTAC Name | Warhead (Target Ligand) | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| MZ1 | JQ1 | VHL Ligand | BRD4 | ~13 nM | >90% | HeLa | F.M. Ferguson et al. (eLife, 2016) |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | BRD4 | <1 nM | >95% | RS4;11 | G. Lu et al. (Chem Biol, 2015) |
| dBET1 | JQ1 | Thalidomide (CRBN) | BRD4 | ~4 nM | >98% | 22Rv1 | G.E. Winter et al. (Science, 2015) |
| ZXH-3-26 | JQ1 analogue | Pomalidomide (CRBN) | BRD4 | ~10-100 nM (estimated) | >90% | HeLa | Y. Wang et al. (Signal Transduct Target Ther, 2023)[2] |
| PROTAC Name | Target Binding (Kd) | E3 Ligase Binding (Kd) | Ternary Complex (Kd) | Cooperativity (α) | Reference |
| MZ1 | 18 nM (to BRD4BD2) | 67 nM (to VHL) | 4.4 nM | 15 | A. Ciulli et al. (Nat Chem Biol, 2017) |
| ARV-825 | Not Reported | Not Reported | Not Reported | Not Reported | G. Lu et al. (Chem Biol, 2015) |
| dBET1 | 50 nM (to BRD4BD1) | 1.7 µM (to CRBN) | Not Reported | Not Reported | G.E. Winter et al. (Science, 2015) |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of a this compound-based PROTAC are provided below.
Experimental Workflow
Protocol 1: Target Protein Degradation Assay (Western Blot)
Objective: To determine the efficacy (DC50 and Dmax) of a this compound-based PROTAC in degrading BRD4 in a cellular context.
Materials:
-
Cell line expressing BRD4 (e.g., HeLa, 22Rv1, RS4;11)
-
This compound-based PROTAC
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Protocol 2: In Vitro Ubiquitination Assay
Objective: To confirm that the this compound-based PROTAC induces the ubiquitination of BRD4 in the presence of the recruited E3 ligase.
Materials:
-
Recombinant human BRD4 protein
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ubiquitin ligase complex (e.g., VBC or DDB1/CRBN)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
SDS-PAGE gels and Western blotting reagents (as in Protocol 1)
-
Primary antibody: anti-ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC and Target Addition: Add the this compound-based PROTAC or DMSO to the reaction mixture, followed by the addition of recombinant BRD4 protein.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling for 5 minutes.
-
Western Blotting:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4, which will appear as a high-molecular-weight smear.
-
As a control, you can also probe a separate membrane with an anti-BRD4 antibody to confirm equal loading of the target protein.
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the BRD4-PROTAC-E3 ligase ternary complex.
Materials:
-
Tagged recombinant BRD4 (e.g., His-tagged)
-
Tagged recombinant E3 ligase (e.g., GST-tagged VBC or FLAG-tagged CRBN)
-
This compound-based PROTAC
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2 or anti-FLAG-d2)
-
Assay buffer
-
384-well microplate
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound-based PROTAC in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the tagged BRD4 protein, the tagged E3 ligase, and the serially diluted PROTAC.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the "hook effect") of the ternary complex.
-
Conclusion
This compound is a promising warhead for the development of potent and selective BRD4-degrading PROTACs. The protocols and representative data provided in this document offer a comprehensive guide for researchers to design, synthesize, and characterize novel this compound-based PROTACs. By systematically evaluating binding, degradation, ubiquitination, and ternary complex formation, scientists can optimize their PROTAC molecules for potential therapeutic applications in oncology and other diseases driven by BET protein dysregulation.
References
Application Notes and Protocols for BRD4 Degradation using a ZEN-3219-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes such as c-MYC, making it a prime therapeutic target in various cancers. Unlike traditional small-molecule inhibitors that only block the protein's function, targeted protein degradation offers a more robust and sustained approach by eliminating the entire protein. This is often achieved using Proteolysis-Targeting Chimeras (PROTACs).
A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
ZEN-3219 is a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, with inhibitory concentrations (IC50) of 0.48 µM for BRD4's first bromodomain (BD1) and 0.16 µM for its second bromodomain (BD2)[1]. While this compound itself is an inhibitor, it can be chemically modified to serve as the BRD4-binding component of a PROTAC, thereby directing the degradation of BRD4[1][2].
These application notes provide a detailed protocol for assessing the degradation of BRD4 in cultured cells treated with a hypothetical this compound-based PROTAC, using Western blotting for analysis.
Signaling Pathway of BRD4-Mediated Transcription
BRD4 is integral to the process of transcriptional elongation. It binds to acetylated lysine residues on histones at super-enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, stimulating productive transcriptional elongation of target genes, including many proto-oncogenes. A this compound-based PROTAC would induce the degradation of BRD4, thereby preventing the recruitment of P-TEFb and suppressing the transcription of these key genes.
Caption: BRD4 degradation pathway initiated by a this compound-based PROTAC.
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 in a human cancer cell line (e.g., HeLa or a relevant cancer cell line) following treatment with a this compound-based PROTAC.
Materials and Reagents
-
Cell Line: HeLa (or other suitable human cancer cell line)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound-based PROTAC: Stock solution in DMSO
-
Proteasome Inhibitor (Optional Control): MG132 (stock in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15%)
-
Transfer Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-BRD4 antibody
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Buffers: PBS, TBST (Tris-Buffered Saline with 0.1% Tween-20)
Experimental Workflow
Caption: Western blot workflow for assessing BRD4 degradation.
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to the experiment, seed the selected cancer cells in 6-well plates at a density that will result in 70-80% confluency on the day of harvesting.
-
-
Compound Treatment:
-
Dose-Response: Prepare serial dilutions of the this compound-based PROTAC in culture medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Treat the cells for a fixed time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Control (Optional): To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-loading control) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Data Presentation and Interpretation
The quantitative data from the Western blot analysis should be summarized to determine the efficacy of the this compound-based PROTAC. Key parameters to calculate are the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation achieved).
Table 1: Dose-Dependent Degradation of BRD4
| PROTAC Conc. (nM) | Normalized BRD4 Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.08 | 92% |
| 10000 | 0.09 | 91% |
From this data, the DC50 can be calculated by plotting % degradation against the log of the concentration. The Dmax is the maximal degradation observed.
Table 2: Time-Course of BRD4 Degradation at 100 nM PROTAC
| Time (hours) | Normalized BRD4 Level (vs. 0h) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.70 | 30% |
| 4 | 0.45 | 55% |
| 8 | 0.20 | 80% |
| 12 | 0.12 | 88% |
| 24 | 0.15 | 85% |
This table illustrates the kinetics of BRD4 degradation, showing how quickly the PROTAC takes effect and the duration of its activity.
By following this detailed protocol, researchers can effectively and quantitatively assess the degradation of BRD4 induced by a this compound-based PROTAC, providing critical data for the development of novel cancer therapeutics.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with ZEN-3219 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3219 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription by binding to acetylated histones on chromatin. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the modulation of transcriptional programs involved in various diseases, including cancer and inflammation.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in the cell's natural context. When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows for the identification of specific genomic loci where a protein of interest is bound. This application note provides a detailed protocol for performing ChIP experiments to study the effect of this compound on the chromatin occupancy of BET proteins.
Principle of the Assay
The ChIP assay, in the context of this compound treatment, is designed to quantify the changes in the association of BET proteins with specific genomic regions. The general workflow involves treating cells with this compound or a vehicle control, followed by cross-linking of proteins to DNA. The chromatin is then sheared, and an antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. Finally, the DNA is purified and analyzed by qPCR or sequencing to determine the enrichment of specific DNA sequences. A reduction in the enrichment of target gene promoters in this compound-treated cells compared to control cells indicates successful displacement of the BET protein by the inhibitor.
Signaling Pathway
Experimental Workflow
Data Presentation
The following tables present hypothetical data from a ChIP-qPCR experiment investigating the effect of this compound on the occupancy of BRD4 at the promoter regions of two target genes, MYC and BCL2, known to be regulated by BET proteins.
Table 1: BRD4 Occupancy at the MYC Promoter
| Treatment | Input DNA (Ct) | IgG IP (Ct) | BRD4 IP (Ct) | % Input (BRD4/Input) | Fold Enrichment (BRD4/IgG) |
| Vehicle (DMSO) | 25.3 | 32.1 | 27.5 | 3.5% | 24.3 |
| This compound (500 nM) | 25.5 | 32.3 | 30.8 | 0.5% | 3.2 |
Table 2: BRD4 Occupancy at the BCL2 Promoter
| Treatment | Input DNA (Ct) | IgG IP (Ct) | BRD4 IP (Ct) | % Input (BRD4/Input) | Fold Enrichment (BRD4/IgG) |
| Vehicle (DMSO) | 26.1 | 33.0 | 28.2 | 4.1% | 27.8 |
| This compound (500 nM) | 26.3 | 33.2 | 31.5 | 0.6% | 3.6 |
Table 3: BRD4 Occupancy at a Negative Control Locus (Gene Desert)
| Treatment | Input DNA (Ct) | IgG IP (Ct) | BRD4 IP (Ct) | % Input (BRD4/Input) | Fold Enrichment (BRD4/IgG) |
| Vehicle (DMSO) | 27.0 | 33.5 | 33.2 | 0.05% | 1.2 |
| This compound (500 nM) | 27.2 | 33.8 | 33.6 | 0.04% | 1.1 |
Note: Ct values are for demonstration purposes. The % Input is calculated as 2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100%. Fold Enrichment is calculated as 2^(Ct(IgG) - Ct(IP)).
Experimental Protocols
This protocol is optimized for cultured mammalian cells. The number of cells required may vary depending on the abundance of the target protein and the antibody's efficiency. A starting number of 1 x 10^7 cells per immunoprecipitation is recommended.
Materials and Reagents
-
Cell Culture: Appropriate cell line and culture medium.
-
This compound: Stock solution in DMSO.
-
Formaldehyde (37%): For cross-linking.
-
Glycine: To quench cross-linking.
-
Phosphate-Buffered Saline (PBS): Cold.
-
Cell Lysis Buffer: (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors).
-
Nuclear Lysis Buffer: (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors).
-
ChIP Dilution Buffer: (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl).
-
Antibodies: ChIP-grade anti-BRD4 antibody and a negative control (e.g., Normal Rabbit IgG).
-
Protein A/G Magnetic Beads.
-
Wash Buffers: A series of low salt, high salt, and LiCl wash buffers.
-
Elution Buffer: (e.g., 1% SDS, 0.1 M NaHCO3).
-
NaCl (5M): For reversing cross-links.
-
EDTA (0.5M).
-
Tris-HCl (1M, pH 6.5).
-
RNase A.
-
Proteinase K.
-
DNA Purification Kit.
Protocol Steps
1. Cell Treatment and Cross-linking [1][2][3]
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time (e.g., 1-4 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Scrape the cells, transfer to a conical tube, and centrifuge to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing [1][2]
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.
-
Centrifuge to pellet cell debris and transfer the supernatant (containing the sheared chromatin) to a new tube.
3. Immunoprecipitation [1][2][4]
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "Input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads on a magnetic stand and transfer the supernatant to a new tube.
-
Add the ChIP-grade anti-BRD4 antibody or control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C with rotation.
4. Washing and Elution [2]
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes sequential washes with a low salt buffer, a high salt buffer, a LiCl buffer, and finally a TE buffer.
-
Elute the protein-DNA complexes from the beads by resuspending in Elution Buffer and incubating at 65°C.
5. Reverse Cross-links and DNA Purification [1][3]
-
Add NaCl to the eluted samples and the "Input" control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add EDTA, Tris-HCl, and RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C to digest proteins.
-
Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
ChIP-qPCR: Use primers specific to the promoter regions of target genes (MYC, BCL2) and a negative control region to quantify the enrichment of DNA.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide binding sites of the protein of interest.
Conclusion
This application note provides a comprehensive guide for utilizing Chromatin Immunoprecipitation to investigate the mechanism of action of the BET inhibitor this compound. By following this protocol, researchers can effectively assess the impact of this compound on the chromatin occupancy of BET proteins, providing valuable insights into its therapeutic potential and downstream effects on gene regulation. Successful execution of this protocol will depend on careful optimization of key steps, particularly chromatin shearing and antibody selection.
References
Application Notes and Protocols for RNA-Sequencing Analysis Following BET Inhibitor Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins are critical epigenetic readers that play a pivotal role in regulating gene transcription. Small molecule inhibitors targeting BET proteins have emerged as a promising therapeutic strategy in oncology and other diseases. ZEN-3694, a potent BET inhibitor, is currently under investigation in multiple clinical trials for various cancers, including metastatic castration-resistant prostate cancer (mCRPC) and NUT carcinoma.[1][2][3] This document provides detailed application notes and protocols for conducting RNA-sequencing (RNA-seq) analysis to elucidate the transcriptomic effects of BET inhibitors like ZEN-3694.
Understanding the genome-wide transcriptional changes induced by BET inhibitors is crucial for elucidating their mechanism of action, identifying biomarkers of response and resistance, and discovering novel therapeutic combinations.[4][5] RNA-seq is a powerful tool for achieving these objectives by providing a comprehensive snapshot of the transcriptome.
Mechanism of Action of BET Inhibitors
BET proteins (BRD2, BRD3, BRD4, and BRDT) are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression. Key target genes of BET proteins include oncogenes like MYC, as well as genes involved in cell cycle progression, apoptosis, and inflammation.[6]
BET inhibitors, such as ZEN-3694, are small molecules that competitively bind to the acetyl-lysine binding pocket of BET bromodomains. This prevents BET proteins from associating with chromatin, leading to the downregulation of their target genes.[6] The primary anti-cancer mechanism of BET inhibitors was initially attributed to the suppression of MYC expression. However, recent studies have revealed a broader impact on the transcriptome, including the regulation of other apoptosis-related genes like the BCL-2 family members.[6][7]
Application Notes
Cell Line and Treatment Considerations
-
Cell Line Selection: Choose cell lines relevant to the disease context being studied. For example, in prostate cancer research, cell lines like LNCaP or VCaP could be appropriate.
-
Dose-Response and Time-Course Experiments: It is essential to perform preliminary experiments to determine the optimal concentration and duration of ZEN-3694 treatment. A dose-response study will identify the IC50 (half-maximal inhibitory concentration), while a time-course experiment will reveal the kinetics of transcriptional changes.
-
Controls: Include appropriate vehicle controls (e.g., DMSO) to account for any effects of the solvent used to dissolve the inhibitor.
RNA-Sequencing Experimental Design
-
Replicates: Use a minimum of three biological replicates for each experimental condition to ensure statistical power and reproducibility.
-
Library Preparation: The choice of RNA-seq library preparation kit can influence the results. Kits that select for polyadenylated mRNA are suitable for studying protein-coding genes. For a more comprehensive view of the transcriptome, including non-coding RNAs, consider kits that deplete ribosomal RNA (rRNA).
-
Sequencing Depth: The required sequencing depth depends on the goals of the study. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally sufficient.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with BET Inhibitor
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the BET inhibitor (e.g., ZEN-3694) in a suitable solvent like DMSO.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of the BET inhibitor or vehicle control.
-
Incubation: Incubate the cells for the predetermined duration (e.g., 6, 24, or 48 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration and assess purity (A260/A280 and A260/A230 ratios).
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.
-
Protocol 3: RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a suitable commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). Follow the manufacturer's protocol, which typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Library Quality Control: Assess the quality and size distribution of the prepared libraries using an automated electrophoresis system.
-
Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate the desired number of reads per sample.
Protocol 4: RNA-Sequencing Data Analysis
A general pipeline for RNA-seq data analysis is depicted below.[8]
References
- 1. urologytimes.com [urologytimes.com]
- 2. Oncology Pipeline - zenithepigenetics [zenithepigenetics.com]
- 3. News Releases - zenithepigenetics [zenithepigenetics.com]
- 4. E-GEOD-63681 - Genome wide expression analysis of BET inhibitor resistance [RNA-seq] - OmicsDI [omicsdi.org]
- 5. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 6. refine.bio [refine.bio]
- 7. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 8. Brief guide to RNA sequencing analysis for nonexperts in bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epigenetic Regulation with ZEN-3219
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3219 is a potent and selective covalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the first bromodomain (BD1) of BRD4. By forming a covalent bond with methionine 149 (Met149) in the acetyl-lysine binding pocket of BRD4(BD1), this compound offers durable inhibition, leading to sustained downstream effects on gene transcription and cellular proliferation.[1][2] These characteristics make this compound a valuable tool for investigating the role of BET proteins in epigenetic regulation and a potential candidate for therapeutic development.
BET proteins are critical epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key mark of active chromatin. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell growth, proliferation, and inflammation. In many cancers, the dysregulation of BET protein activity is a key driver of oncogene expression. By inhibiting the BRD4-histone interaction, this compound effectively displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as MYC.
These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in fundamental epigenetic research.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against BRD4 bromodomains.
| Target | IC50 (µM) |
| BRD4 (BD1) | 0.48[3] |
| BRD4 (BD2) | 0.16[3] |
| BRD4 (BD1/BD2) | 0.47[3] |
Mechanism of Action: Covalent Inhibition of BRD4
This compound's mechanism of action is centered on its ability to covalently bind to BRD4, a key member of the BET family of proteins. This targeted inhibition disrupts essential processes in gene transcription that are often hijacked in disease states, particularly cancer.
References
Application Notes and Protocols: Utilizing ZEN-3694 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3694 is an orally bioavailable, potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating the transcription of crucial oncogenes. By displacing BET proteins, particularly BRD4, from chromatin, ZEN-3694 effectively downregulates the expression of major cancer drivers, including MYC. These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-tumor effects of ZEN-3694 in combination with other targeted cancer therapies, specifically focusing on androgen receptor (AR) signaling inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors.
The provided protocols are intended to serve as a guide for researchers to design and execute preclinical studies to evaluate the combination of ZEN-3694 with other therapeutic agents.
Data Presentation: Preclinical and Clinical Efficacy of ZEN-3694 Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies of ZEN-3694 in combination with enzalutamide in prostate cancer and talazoparib in triple-negative breast cancer (TNBC).
Table 1: Preclinical In Vitro Efficacy of ZEN-3694 in Prostate Cancer Cell Lines
| Cell Line | Type | ZEN-3694 IC50 (µM) | Combination Effect with Enzalutamide | Key Molecular Features |
| VCaP | Enzalutamide-Sensitive Prostate Cancer | Sub-micromolar | Synergistic inhibition of proliferation | AR-positive, low AR-V7 ratio |
| 22Rv1 | Enzalutamide-Resistant Prostate Cancer | Sub-micromolar | Additive/Synergistic Inhibition | AR-positive, high AR-V7 ratio |
| LNCaP (Enz-R) | Acquired Enzalutamide-Resistant Prostate Cancer | ~1 | Reverses resistance | Glucocorticoid Receptor (GR) upregulation |
Table 2: Clinical Efficacy of ZEN-3694 and Enzalutamide in Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1][2][3][4]
| Parameter | Value | Patient Population |
| Recommended Phase 2 Dose (ZEN-3694) | 48 mg and 96 mg once daily | mCRPC patients with prior resistance to abiraterone and/or enzalutamide |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months | Overall cohort |
| Median rPFS in patients with low AR transcriptional activity | 10.4 months | Subgroup analysis |
| Grade ≥ 3 Toxicities | 18.7% | Overall cohort |
| Grade 3 Thrombocytopenia | 4% | Overall cohort |
Table 3: Clinical Efficacy of ZEN-3694 and Talazoparib in Triple-Negative Breast Cancer (TNBC) without gBRCA1/2 mutations [5]
| Parameter | Value | Patient Population |
| Recommended Phase 2 Dose | ZEN-3694 48 mg once daily + Talazoparib 0.75 mg once daily | mTNBC patients without germline BRCA1/2 mutations |
| Clinical Benefit Rate (CBR) | 30% | Phase 2 portion |
| Objective Response Rate (ORR) | 22% | Overall Ph 1b/2 trial |
| Most Common Grade 3/4 Adverse Event | Thrombocytopenia (34%) | Overall Ph 1b/2 trial |
Signaling Pathways and Mechanisms of Action
ZEN-3694 as a BET Inhibitor
ZEN-3694 functions by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones on chromatin. This leads to the transcriptional repression of key oncogenes like MYC.
Caption: Mechanism of ZEN-3694 as a BET inhibitor.
Combination of ZEN-3694 and Enzalutamide in Prostate Cancer
In prostate cancer, particularly in castration-resistant settings, androgen receptor (AR) signaling remains a key driver of tumor growth. Resistance to AR inhibitors like enzalutamide can occur through various mechanisms, including AR splice variants (e.g., AR-V7) and upregulation of the glucocorticoid receptor (GR). ZEN-3694 can overcome this resistance by downregulating the expression of AR, AR splice variants, and GR.[1][6][7]
Caption: ZEN-3694 and Enzalutamide combination in prostate cancer.
Combination of ZEN-3694 and Talazoparib in Triple-Negative Breast Cancer
The rationale for combining ZEN-3694 with a PARP inhibitor like talazoparib in BRCA wild-type tumors is to induce a "BRCAness" phenotype. ZEN-3694 has been shown to downregulate the expression of genes involved in homologous recombination (HR) DNA repair, thereby sensitizing cancer cells to PARP inhibition, a concept known as synthetic lethality.[5][8][9][10]
Caption: ZEN-3694 and Talazoparib synthetic lethality.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the effect of ZEN-3694 alone and in combination with another therapeutic agent on the viability of cancer cell lines.
Caption: Workflow for MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., VCaP, 22Rv1, LNCaP, MDA-MB-231)
-
Complete culture medium
-
96-well flat-bottom plates
-
ZEN-3694 (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of ZEN-3694 and the combination drug in complete culture medium.
-
For combination studies, a matrix of concentrations of both drugs should be prepared.
-
Remove the medium from the wells and add 100 µL of the drug solutions. Include vehicle controls (medium with the same concentration of DMSO or other solvent as the highest drug concentration).
-
Incubate for 48 to 72 hours.
-
-
MTT Assay:
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.[13]
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug and assess the synergistic, additive, or antagonistic effects of the combination using software such as CompuSyn.
-
Western Blot Analysis of Protein Expression
This protocol describes the detection of changes in the expression of key proteins, such as BRD4 and c-MYC, following treatment with ZEN-3694.
Caption: Workflow for Western blot analysis.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 4: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Antibody | Vendor | Catalog # | Dilution |
| BRD4 | Rabbit mAb | Cell Signaling Technology | #13440 | 1:1000 |
| c-Myc | Rabbit mAb (Y69) | Abcam | ab32072 | 1:1000 |
| c-Myc | Rabbit pAb | Proteintech | 10828-1-AP | 1:500 |
| GAPDH | Mouse mAb (GAPDH-71.1) | Sigma-Aldrich | G8795 | 1:10,000 |
| β-Actin | Mouse mAb (AC-15) | Sigma-Aldrich | A5441 | 1:10,000 |
Procedure:
-
Sample Preparation:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-Actin).
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of ZEN-3694 in combination with other anti-cancer agents in a subcutaneous xenograft model.
Caption: Workflow for in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell lines (e.g., VCaP, 22Rv1, MDA-MB-231)
-
Matrigel
-
ZEN-3694 (formulated for oral gavage)
-
Combination drug (formulated for appropriate administration route)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 2 x 10⁶ cells for 22Rv1) into the flank of each mouse.[2]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, ZEN-3694 alone, combination drug alone, and ZEN-3694 + combination drug).
-
-
Drug Administration:
-
Administer drugs according to the predetermined schedule and dosage. For example:
-
ZEN-3694: Dosed orally (p.o.) once daily (q.d.) at concentrations up to 100 mg/kg.[6]
-
Enzalutamide: Dosed p.o. q.d. at 10 or 30 mg/kg.
-
The specific dosages and schedules for combination therapy should be optimized based on tolerability and efficacy studies.
-
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry, or RNA sequencing).
-
Conclusion
ZEN-3694, as a potent BET inhibitor, demonstrates significant promise in combination with other targeted therapies for the treatment of various cancers. The provided application notes and protocols offer a solid foundation for researchers to explore the synergistic potential of ZEN-3694 in their preclinical models. The detailed methodologies for in vitro and in vivo studies, along with the visualization of the underlying signaling pathways, will facilitate a deeper understanding of the mechanisms of action and guide the development of novel and effective combination cancer therapies.
References
- 1. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. zenithepigenetics.com [zenithepigenetics.com]
- 8. zenithepigenetics.com [zenithepigenetics.com]
- 9. A phase 1b/2 study of the BET inhibitor ZEN-3694 in combination with talazoparib for treatment of patients with TNBC without gBRCA1/2 mutations. - ASCO [asco.org]
- 10. zenithepigenetics.com [zenithepigenetics.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
Application Note: Investigating ZEN-3219 Resistance Mechanisms Using Lentiviral Transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZEN-3219 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant activity against BRD4.[1] BET inhibitors represent a promising class of epigenetic modulators for cancer therapy by disrupting the binding of BET proteins to acetylated histones, thereby downregulating the transcription of key oncogenes like MYC.[2][3] Despite their therapeutic potential, the development of acquired resistance is a significant clinical challenge that can limit their long-term efficacy.[2][4]
Lentiviral vector technology offers a robust platform for modeling and investigating the molecular mechanisms that drive resistance to targeted therapies like this compound.[5] These vectors can efficiently transduce a wide range of cell types, leading to stable integration of genetic material for long-term gene overexpression or knockdown.[6][7][8] This application note provides detailed protocols for two primary approaches to study this compound resistance:
-
Generation of this compound Resistant Cell Lines: A method for developing cell line models of acquired resistance through continuous drug exposure.
-
Lentiviral-based shRNA Library Screening: A high-throughput method to identify genes whose suppression confers resistance to this compound.[9][10][11]
Experimental Workflow Overview
The overall workflow for investigating this compound resistance involves generating resistant cell models, using these models in genetic screens to identify resistance drivers, and validating the identified candidates.
Caption: Experimental workflow for this compound resistance studies.
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the generation of an acquired resistance cell line model through continuous, dose-escalating exposure to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., a human myeloid leukemia cell line)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates and flasks
-
Cell counting apparatus
Methodology:
-
Determine Initial IC50:
-
Plate the parental cell line in a 96-well plate.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., CellTiter-Glo®).
-
-
Initiate Chronic Dosing:
-
Culture parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Simultaneously, culture a parallel flask of parental cells with an equivalent concentration of DMSO to serve as a vehicle control.
-
-
Dose Escalation:
-
When the cell proliferation rate of the this compound-treated culture recovers to a level comparable to the vehicle control, double the concentration of this compound in the medium.
-
Continue this dose-escalation process incrementally. This process can take several months.
-
-
Characterize Resistant Population:
-
Once the cells are able to proliferate in a this compound concentration that is 5-10 times the initial parental IC50, a resistant population has been established.
-
Perform a new dose-response assay to quantify the shift in IC50 between the resistant line and the parental line.
-
Cryopreserve aliquots of the resistant cell pool and the corresponding vehicle-treated parental cells at various passages.
-
Data Presentation: IC50 Shift in Resistant Cells
| Cell Line | Passage Number | Treatment | IC50 (nM) of this compound | Fold Resistance |
| Parental Line | 5 | Vehicle (DMSO) | 50 | 1x |
| Resistant Line | 20 | This compound | 750 | 15x |
Protocol 2: Lentiviral-based shRNA Library Screening
This protocol outlines a negative selection screen to identify genes that, when silenced, promote resistance to this compound.
Materials:
-
Parental cancer cell line
-
Pooled lentiviral shRNA library (e.g., targeting the human kinome or epigenome)[9][10]
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production[8]
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Puromycin (or other selection antibiotic)[13]
-
Genomic DNA extraction kit
-
Primers for PCR amplification of shRNA cassettes
-
Next-Generation Sequencing (NGS) platform
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA library pool, a packaging plasmid, and an envelope plasmid.[8]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.[5]
-
Filter the supernatant through a 0.45 µm filter and concentrate if necessary. Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction:
-
Transduce the parental cancer cell line with the shRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single shRNA.[12]
-
The number of cells transduced should provide at least 500x representation of the library complexity.[10][14]
-
Use Polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.[12][15]
-
-
Antibiotic Selection:
-
Screening and Sample Collection:
-
Split the transduced cell population into two arms: one treated with this compound (at a concentration around the IC80) and a control arm treated with DMSO.
-
Collect a baseline cell pellet (T=0) before starting treatment.
-
Maintain the cells under treatment for 14-21 days, ensuring the library representation is maintained at each passage.
-
Harvest cell pellets from both the this compound and DMSO arms at the end of the experiment.
-
-
NGS and Data Analysis:
-
Extract genomic DNA from the T=0, DMSO, and this compound treated cell pellets.
-
Use PCR to amplify the integrated shRNA sequences.
-
Subject the amplicons to NGS.
-
Analyze the sequencing data by comparing shRNA read counts in the this compound-treated sample to the DMSO control. Genes targeted by shRNAs that are significantly enriched in the this compound arm are candidate resistance genes.
-
Data Presentation: Top Hits from shRNA Screen
| Gene Symbol | shRNA ID | Log2 Fold Change (this compound vs. DMSO) | p-value |
| GENE-X | shX.1 | 5.8 | 1.2e-6 |
| GENE-X | shX.2 | 5.3 | 3.4e-6 |
| GENE-Y | shY.1 | 4.9 | 9.8e-5 |
| GENE-Z | shZ.1 | 4.5 | 2.1e-4 |
| GENE-Z | shZ.2 | 4.2 | 5.5e-4 |
Potential Resistance Signaling Pathways
Resistance to BET inhibitors can arise from the activation of bypass signaling pathways that maintain the expression of critical survival genes independently of BRD4.[4] Known mechanisms include the upregulation of Wnt/β-catenin signaling and activation of the MAPK pathway.[4][16]
Caption: Potential bypass pathways in this compound resistance.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for utilizing lentiviral transduction to investigate mechanisms of resistance to the BET inhibitor this compound. By generating resistant cell lines and performing systematic genetic screens, researchers can identify and validate novel resistance drivers. This knowledge is critical for the development of rational combination therapies and strategies to overcome resistance, ultimately improving the clinical utility of BET inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 7. addgene.org [addgene.org]
- 8. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [jove.com]
- 11. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. Video: Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [jove.com]
- 15. origene.com [origene.com]
- 16. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZEN-3219 Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting solubility issues encountered with ZEN-3219, a potent BET inhibitor. The following information is designed to assist researchers in achieving consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. By binding to the bromodomains of BRD4, this compound prevents its interaction with acetylated histones, thereby modulating the transcription of target genes involved in cell proliferation and cancer progression.
Q2: I'm observing precipitation of this compound in my cell culture medium. What are the likely causes?
Precipitation of this compound in aqueous-based cell culture media is a common issue that can arise from several factors:
-
Solvent Shock: Rapid dilution of a concentrated this compound stock solution (typically in DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may exceed its solubility in that specific medium.
-
Low Temperature: Preparing or storing media containing this compound at low temperatures can decrease its solubility.
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of the compound.
-
Interactions with Media Components: this compound may interact with components in the serum or the medium itself, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line dependent, and it is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Quantitative Solubility Data
The solubility of this compound in various solvents is a critical factor for successful experimental design. Below is a summary of available solubility data.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 25 mg/mL[1] | 77.55 mM[1] | Ultrasonic treatment is recommended to aid dissolution.[1] Use of newly opened, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility.[1] |
| Methanol | Soluble | Not specified | - |
| Water | Soluble (11.2 mg/mL) | Not specified | Data for a similar compound class, may not be directly applicable to this compound. |
| 0.1N HCl | Soluble (18.4 mg/mL) | Not specified | Data for a similar compound class, may not be directly applicable to this compound. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. For concentrations approaching the solubility limit (25 mg/mL), sonication in a water bath is recommended until the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol for Diluting this compound into Cell Culture Medium
To minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium, follow these steps:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to the desired experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): If high final concentrations of this compound are required, it is advisable to perform a serial dilution of the DMSO stock in pre-warmed medium.
-
Direct Dilution (for low concentrations):
-
Pipette the required volume of the this compound DMSO stock solution.
-
Gently dispense the stock solution directly into the pre-warmed cell culture medium while swirling the medium to ensure rapid and even distribution. Avoid adding the stock solution as a single drop to the surface of the medium.
-
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider optimizing the dilution protocol or reducing the final concentration.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.
This compound Mechanism of Action: BRD4 Inhibition
Caption: The inhibitory effect of this compound on the BRD4 signaling pathway.
References
Technical Support Center: Optimizing ZEN-3219 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ZEN-3219 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, small-molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancer types, the PI3K/AKT pathway is hyperactivated, promoting cancer cell survival and resistance to therapy.[2][3][4] this compound functions by blocking the activity of PI3K, which in turn prevents the activation of AKT and downstream effectors like mTOR. This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in a fresh cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: The optimal concentration of this compound is highly dependent on the cell line being tested. A broad dose-response experiment is recommended for initial studies. A common starting point is a logarithmic or semi-logarithmic serial dilution ranging from 1 nM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50). For subsequent, more refined experiments, a narrower range around the initially determined IC50 can be used.
Q4: What are the essential controls to include in my this compound cell viability experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment. This group represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to confirm that the observed effects are due to the compound and not the solvent.
-
Positive Control: Cells treated with a well-characterized inhibitor of the PI3K/AKT pathway (e.g., LY294002 or wortmannin) or another cytotoxic agent known to be effective in your cell line. This validates that the assay system is responsive to inhibitory compounds.
-
Media Blank: Wells containing only the cell culture medium and the assay reagent. This helps to determine the background absorbance or luminescence.
Troubleshooting Guides
Problem 1: High variability between replicate wells in my cell viability assay.
High variability can obscure the true effect of this compound and lead to an unreliable IC50 value.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. After plating, let the plate sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell distribution.[6] |
| Edge Effect | Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth.[5] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure pipettes are properly calibrated. Use a multi-channel pipette for adding reagents to minimize well-to-well timing differences.[7] |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of the solution, leading to inconsistent effects. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system if possible.[8] |
Problem 2: this compound shows lower-than-expected efficacy in my cell line.
If this compound is not as potent as anticipated, several biological and technical factors could be at play.
| Possible Cause | Recommended Solution |
| Cell Line Resistance | The selected cell line may have intrinsic resistance to PI3K/AKT pathway inhibition, potentially due to mutations in downstream components or activation of compensatory signaling pathways.[2][4] Confirm the activation status of the PI3K/AKT pathway in your cell line via Western blot. |
| Suboptimal Treatment Duration | The effect of this compound may be time-dependent. The chosen incubation time (e.g., 24, 48, or 72 hours) might be too short to observe a significant cytotoxic or anti-proliferative effect.[9] Perform a time-course experiment to determine the optimal treatment duration. |
| Incorrect Drug Concentration | Errors in calculating dilutions or degradation of the compound can lead to lower effective concentrations. Prepare fresh dilutions for each experiment from a properly stored stock solution. Confirm the concentration and purity of the stock if possible. |
| High Cell Seeding Density | A high density of cells can diminish the apparent potency of a compound. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[6] |
Problem 3: The dose-response curve is not sigmoidal (e.g., it is flat or U-shaped).
A non-sigmoidal curve suggests potential issues with the compound or the assay itself.
| Possible Cause | Recommended Solution |
| Compound Interference with Assay | At high concentrations, this compound might directly interfere with the assay chemistry (e.g., by reducing MTT or resazurin reagents).[8] Run a cell-free control by adding this compound dilutions to media with the assay reagent to check for direct chemical reactions. |
| Insolubility at High Concentrations | As mentioned, compound precipitation can interfere with optical readings, sometimes leading to an artificial increase in signal at high concentrations.[8] Visually inspect the wells and consider using a different viability assay that is less susceptible to such artifacts (e.g., an ATP-based assay like CellTiter-Glo®).[10][11] |
| Off-Target Effects | At very high concentrations, this compound may have off-target effects that can confound the results. Focus on the concentration range that provides a specific inhibitory effect on the PI3K/AKT pathway. |
| Incorrect Data Normalization | Improperly normalized data can distort the shape of the curve. Ensure you are correctly subtracting the background (media blank) and normalizing the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).[12] |
Visual Guides and Workflows
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting high variability in cell viability experiments.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CCK-8/WST-8 Assay
This protocol outlines a method for determining the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
Microplate reader (450 nm absorbance)
-
Sterile PBS, DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a cell suspension and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. For a broad-range experiment, you might prepare 2X final concentrations ranging from 2 nM to 200 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle/media controls) to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8/WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use non-linear regression (four-parameter logistic curve fit) to calculate the IC50 value, which is the concentration that corresponds to 50% viability.[12][13][14] This can be done using software such as GraphPad Prism or online IC50 calculators.[13][15]
-
Protocol 2: Western Blot Analysis of p-AKT Inhibition
This protocol is used to confirm that this compound is inhibiting its intended target in the PI3K/AKT pathway.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a short duration (e.g., 2-6 hours) to observe direct pathway inhibition. Include an untreated or vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total AKT and a loading control like GAPDH.
-
A dose-dependent decrease in the p-AKT signal relative to total AKT will confirm the on-target activity of this compound.
-
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: ZEN-3219 In Vivo Experiments
Disclaimer: The following information is provided for research and informational purposes only. ZEN-3219 is a hypothetical compound, and the data presented here is based on publicly available information for the BET inhibitor ZEN-3694, which is believed to have a similar mechanism of action.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during in vivo experiments with this compound.
| Issue/Question | Potential Cause | Recommended Action |
| Unexpected Toxicity or Adverse Events | Off-target effects, incorrect dosage, or inappropriate animal model. | Review the reported safety profile of similar BET inhibitors. Consider dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model. Ensure the animal model is appropriate for the study. |
| Lack of Efficacy | Insufficient drug exposure, tumor resistance, or inappropriate biomarker selection. | Verify drug formulation and administration route to ensure adequate bioavailability. Assess target engagement in tumor tissue. Investigate potential resistance mechanisms, such as mutations in the target protein or activation of bypass signaling pathways. |
| Inconsistent Results Between Experiments | Variability in animal health, inconsistent experimental procedures, or batch-to-batch variation of the compound. | Ensure strict adherence to standardized protocols. Use age- and weight-matched animals from a reputable supplier. Perform quality control on each batch of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By binding to the bromodomains of these proteins, this compound prevents their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-MYC and androgen receptor (AR) signaling. This ultimately results in decreased cell proliferation and tumor growth.
Mechanism of Action of this compound
Caption: this compound inhibits BET proteins, disrupting oncogene transcription.
Q2: What are the common toxicities observed with BET inhibitors like this compound?
A2: Based on clinical trial data for the similar compound ZEN-3694, the most common grade ≥3 toxicity observed is thrombocytopenia (low platelet count)[1]. Other potential side effects may include fatigue, nausea, and diarrhea. Careful monitoring of blood counts is recommended during in vivo studies.
Table 1: Grade ≥3 Toxicities Reported for ZEN-3694 in Combination Therapy [1]
| Toxicity | Frequency |
| Thrombocytopenia | 3 patients (out of 75) |
| Other Grade ≥3 Toxicities | 11 patients (out of 75) |
| Total Patients with Grade ≥3 Toxicities | 14 (18.7%) |
Q3: Can this compound be used in combination with other therapies?
A3: Yes, combination therapy is a key strategy for BET inhibitors. ZEN-3694 has been studied in combination with various agents, including androgen receptor signaling inhibitors (ARSIs) like enzalutamide, immune checkpoint inhibitors (e.g., pembrolizumab), CDK4/6 inhibitors, and chemotherapy in various solid tumors[1][2][3]. The rationale is to target multiple oncogenic pathways simultaneously to enhance efficacy and overcome resistance.
Q4: What experimental workflow should be followed for an in vivo study with this compound?
A4: A typical workflow for an in vivo experiment with this compound would involve animal model selection, dose-finding studies, efficacy studies, and pharmacodynamic/biomarker analysis.
General In Vivo Experimental Workflow for this compound
Caption: A stepwise workflow for conducting in vivo studies with this compound.
Q5: What are the key efficacy endpoints to measure in a this compound in vivo study?
A5: The primary efficacy endpoint is typically tumor growth inhibition. In clinical settings with similar compounds, radiographic progression-free survival (rPFS) is a key endpoint. For ZEN-3694 in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC), the median rPFS was reported to be 9 months[1].
Table 2: Efficacy of ZEN-3694 in Combination with Enzalutamide in mCRPC Patients [1]
| Endpoint | Result |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months |
| Composite Median Radiographic or Clinical PFS | 5.5 months |
| rPFS in patients with low baseline androgen receptor activity | 10.4 months |
| rPFS in patients with higher baseline androgen receptor activity | 4.3 months |
References
ZEN-3219 Technical Support Center: Preventing Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of ZEN-3219 to prevent its degradation in solution. Adhering to these guidelines will help ensure the compound's stability and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
The solid form of this compound is generally stable at room temperature for short periods. However, for long-term storage, it is recommended to keep it at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used and recommended solvent for preparing high-concentration stock solutions of this compound (e.g., 10 mM). Ensure you are using anhydrous, high-purity DMSO to minimize the introduction of water, which could potentially contribute to hydrolysis over time.
Q3: What are the recommended storage conditions for this compound stock solutions?
Proper storage of stock solutions is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on available data.[1]
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Optimal for long-term storage. Aliquot into single-use volumes to prevent repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquoting is still highly recommended. |
Q4: Why is it important to avoid repeated freeze-thaw cycles?
Repeatedly freezing and thawing a stock solution can accelerate the degradation of the compound. Each cycle can introduce moisture and promote the formation of aggregates, leading to a decrease in the effective concentration and activity of this compound.[1]
Q5: How stable is this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous buffers or cell culture media has not been extensively reported in publicly available literature. As a general precaution, it is best to prepare fresh dilutions from your frozen DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. If you must prepare working solutions in advance, it is recommended to do so on the same day as the experiment and keep them on ice until use.
Q6: Are there any other factors that could contribute to the degradation of this compound?
While specific degradation pathways for this compound are not well-documented, general factors that can affect the stability of small molecules in solution include:
-
pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis of susceptible functional groups. It is advisable to use buffers within a physiological pH range (typically 6.8 to 7.6).
-
Light: Exposure to direct sunlight or intense artificial light can cause photodegradation. Store solutions in amber or light-blocking tubes and minimize exposure to light during experiments.
-
Oxidation: The presence of oxidizing agents can lead to degradation. Ensure that your solvents and buffers are of high quality and free from significant impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock or working solution. | - Prepare a fresh stock solution from solid compound.- Ensure proper storage of the stock solution as per the guidelines.- Prepare fresh working dilutions for each experiment. |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution during freezing. | - Gently warm the solution to 37°C for a few minutes and vortex to redissolve the compound completely before making dilutions.- If the precipitate does not redissolve, it may indicate degradation or aggregation, and a fresh stock solution should be prepared. |
| Loss of compound activity over a series of experiments. | Improper storage or handling of the stock solution, leading to gradual degradation. | - Review your storage and handling procedures.- Ensure you are using single-use aliquots to avoid freeze-thaw cycles.- Consider performing a stability test on your stock solution (see experimental protocol below). |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
This protocol outlines the best practices for preparing and storing a 10 mM stock solution of this compound in DMSO.
-
Preparation:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Hypothetical Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework for testing the stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Test Samples:
-
Prepare a fresh working solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4) at the final experimental concentration.
-
Divide the solution into multiple time-point samples (e.g., T=0, 2, 4, 8, 24 hours).
-
Store the samples under the conditions you intend to use in your experiment (e.g., room temperature, 37°C).
-
-
HPLC Analysis:
-
At each time point, inject a sample onto a suitable HPLC system with a C18 column.
-
Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from any potential degradants.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the parent this compound compound.
-
Compare the peak area at each subsequent time point to the peak area at T=0 to determine the percentage of this compound remaining.
-
A significant decrease in the peak area of the parent compound over time, potentially accompanied by the appearance of new peaks (degradants), indicates instability under the tested conditions.
-
Visual Guides
Caption: Recommended workflow for this compound solution preparation and storage.
Caption: A logical guide for troubleshooting inconsistent experimental outcomes.
References
ZEN-3219 (ZEN-3694) Technical Support Center: Investigating and Mitigating Off-Target Effects
Welcome to the technical support center for ZEN-3219, now identified as ZEN-3694. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential off-target effects during preclinical and clinical investigations of this BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of ZEN-3694?
A1: ZEN-3694 is a pan-BET inhibitor, targeting BRD2, BRD3, BRD4, and BRDT. It has demonstrated a favorable selectivity profile in preclinical studies. In vitro, ZEN-3694 selectively binds to BET proteins with greater than 20-fold selectivity over non-BET bromodomains.[1] Specifically, it exhibits approximately 10-fold selectivity over the bromodomain-containing protein CREBBP (CREB-binding protein) and 100-fold selectivity over p300.[2]
Q2: What are the most commonly observed adverse effects in clinical trials of ZEN-3694, and could they be related to off-target activities?
A2: The most frequently reported adverse events in clinical trials involving ZEN-3694 are generally manageable and include gastrointestinal toxicities (such as nausea) and thrombocytopenia (a decrease in platelet count).[3][4] While thrombocytopenia is a known on-target effect of pan-BET inhibitors due to the role of BET proteins in megakaryocyte differentiation, severe thrombocytopenia (Grade ≥3) with ZEN-3694 has been reported at a relatively low incidence (around 4%).[3][5][6] The gastrointestinal effects could potentially be linked to off-target activities or on-target effects in the gastrointestinal tract.
Q3: How can I experimentally determine if an observed cellular phenotype is a result of an off-target effect of ZEN-3694?
A3: Distinguishing on-target from off-target effects is crucial. A multi-pronged approach is recommended:
-
Chemical Analogs: Utilize a structurally related but inactive analog of ZEN-3694 as a negative control. An inactive analog should not produce the on-target phenotype but may still elicit off-target effects.
-
RNAi/CRISPR Knockdown: Compare the phenotype induced by ZEN-3694 with that of siRNA or shRNA-mediated knockdown of individual BET proteins (BRD2, BRD3, BRD4). If the phenotypes align, it suggests an on-target effect.
-
Rescue Experiments: In a system where the on-target effect is known, attempt to rescue the phenotype by overexpressing a downstream effector that is suppressed by ZEN-3694.
-
Orthogonal BET Inhibitors: Use other well-characterized BET inhibitors with different chemical scaffolds. If they reproduce the same phenotype, it is more likely to be an on-target effect of BET inhibition.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Possible Cause: The observed phenotype may be due to an off-target activity of ZEN-3694.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that ZEN-3694 is engaging its intended BET targets in your cellular system using a technique like the Cellular Thermal Shift Assay (CETSA). A lack of target engagement at the concentrations used would suggest the observed effect is off-target.
-
Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should typically occur at concentrations consistent with the known IC50 of ZEN-3694 for BET bromodomains. Effects seen only at much higher concentrations are more likely to be off-target.
-
Off-Target Profiling: If significant off-target effects are suspected, consider performing a broad in vitro binding assay against a panel of bromodomains or a kinome screen to identify potential off-target interactions.
-
Literature Review: Search for published data on the off-target profiles of other BET inhibitors to see if similar unexpected phenotypes have been reported.
Issue 2: Managing Thrombocytopenia in Preclinical Models
Possible Cause: Thrombocytopenia is a known on-target effect of pan-BET inhibitors.
Mitigation Strategies for Preclinical Studies:
-
Dose Optimization and Scheduling: Investigate alternative dosing schedules, such as intermittent dosing (e.g., one week on, one week off), which may allow for platelet recovery.[7]
-
Supportive Care Agents: Preclinical studies have explored the use of agents like recombinant human erythropoietin (rhEPO) and romiplostim to mitigate BET inhibitor-induced thrombocytopenia in rodent models.[8]
-
Biomarker Monitoring: Monitor transcriptional biomarkers such as NFE2 and PF4 in blood samples, as their downregulation has been shown to be an early indicator of thrombocytopenia risk with BET inhibition.[9]
Data Presentation
Table 1: Summary of ZEN-3694 Selectivity
| Target Family | Specific Target | Selectivity Fold-Change | Reference |
| BET Bromodomains | BRD2, BRD3, BRD4, BRDT | On-Target | [1] |
| Non-BET Bromodomains | (General) | >20x | [1] |
| CREBBP | ~10x | [2] | |
| p300 | ~100x | [2] |
Table 2: Clinically Observed Adverse Events of ZEN-3694 and Potential Relation to On/Off-Target Effects
| Adverse Event | Grade ≥3 Incidence | Potential Mechanism | Reference |
| Thrombocytopenia | ~4% | On-Target (Inhibition of megakaryopoiesis) | [3][5][6] |
| GI Toxicities (e.g., Nausea) | Infrequent | On-Target or Off-Target | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of ZEN-3694 to BET proteins in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either ZEN-3694 at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of a specific BET protein (e.g., BRD4) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ZEN-3694 indicates target engagement.
Protocol 2: Bromodomain Selectivity Profiling (Conceptual)
Objective: To identify potential off-target bromodomain interactions of ZEN-3694.
Methodology:
-
Compound Submission: Submit ZEN-3694 to a commercial service provider offering a broad panel of recombinant human bromodomains (e.g., BROMOscan™).
-
Binding Assay: The service will typically perform a competition binding assay where ZEN-3694 competes with a labeled ligand for binding to each bromodomain in the panel.
-
Data Analysis: The results are usually provided as the dissociation constant (Kd) or the percentage of inhibition at a given concentration for each bromodomain.
-
Interpretation: Compare the binding affinity of ZEN-3694 to its on-target BET bromodomains with its affinity for other bromodomains. Significant binding to non-BET bromodomains would indicate potential off-targets.
Visualizations
Caption: On-target mechanism of ZEN-3694 action.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Decision-making process for mitigating off-target effects.
References
- 1. zenithepigenetics.com [zenithepigenetics.com]
- 2. An LC–MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BET Inhibitors (Featuring ZEN-3694)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the BET inhibitor ZEN-3694 and to facilitate research on overcoming resistance to this class of drugs in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is ZEN-3694 and what is its mechanism of action?
ZEN-3694 is an orally bioavailable, potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1] By binding to the bromodomains of BET proteins, ZEN-3694 prevents their interaction with acetylated histones, leading to the disruption of chromatin remodeling and the downregulation of key oncogenes such as MYC, as well as androgen receptor (AR) signaling pathways.[1][2] This inhibition of critical cancer-driving genes ultimately leads to decreased tumor cell proliferation.[1]
Q2: My cancer cell line is showing reduced sensitivity to ZEN-3694. What are the potential mechanisms of resistance?
Resistance to BET inhibitors like ZEN-3694 is a multifaceted issue that can arise from various genetic and non-genetic alterations within cancer cells.[3][4] Some of the key mechanisms include:
-
Alterations in Drug Target: Mutations in the bromodomains of BET proteins can reduce the binding affinity of ZEN-3694.
-
Activation of Compensatory Signaling Pathways: Cancer cells can bypass the effects of BET inhibition by upregulating alternative survival pathways.[3][5] For instance, activation of pathways like STAT3 signaling has been implicated in resistance to various targeted therapies.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump ZEN-3694 out of the cell, reducing its intracellular concentration and efficacy.[3][5]
-
Epigenetic Reprogramming: Changes in the epigenetic landscape of cancer cells can lead to the activation of resistance-conferring genes.[7]
-
Tumor Microenvironment (TME) Influence: The TME can contribute to drug resistance through various mechanisms, including the secretion of growth factors that promote cell survival.[3][5]
Q3: How can I experimentally confirm resistance to ZEN-3694 in my cell line?
The development of resistance should be confirmed by quantifying the half-maximal inhibitory concentration (IC50) value. A significant increase in the IC50 of the suspected resistant cell line compared to the parental, sensitive cell line indicates the acquisition of resistance.[8] A three to ten-fold increase in IC50 is generally considered a representation of drug resistance.[8]
Troubleshooting Guides
Problem: Inconsistent results in ZEN-3694 sensitivity assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition. Variations can significantly impact drug response. |
| Drug Stability | ZEN-3219 stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[9] Prepare fresh dilutions for each experiment from a validated stock. |
| Assay Method | Use a reliable method for assessing cell viability, such as the Cell Counting Kit-8 (CCK-8) assay.[10][11] Ensure the assay is performed within the linear range of detection. |
| Cell Plating Density | Optimize cell plating density to ensure logarithmic growth throughout the experiment. High confluency can affect drug sensitivity.[12] |
Problem: Difficulty generating a ZEN-3694-resistant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Starting Drug Concentration | Begin with a low concentration of ZEN-3694, typically at or below the IC20 (the concentration that inhibits 20% of cell growth).[11] |
| Insufficient Duration of Drug Exposure | Developing resistance is a gradual process. Maintain cells in the presence of the drug for multiple passages (2-3 passages at each concentration).[11] |
| Excessive Cell Death | If more than 50% of cells die after increasing the drug concentration, revert to the previous lower concentration to allow the resistant population to recover and expand.[11] |
| Lack of Monoclonal Selection | Once a resistant population is established, perform single-cell cloning via limiting dilution to ensure a homogenous resistant cell line.[10][11] |
Experimental Protocols
Protocol 1: Generation of a ZEN-3694-Resistant Cancer Cell Line
This protocol describes a stepwise method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of ZEN-3694.[11][13]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
ZEN-3694
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability assay
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed cells in a 96-well plate and treat with a serial dilution of ZEN-3694 for 72 hours.
-
Determine cell viability using the CCK-8 assay.
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Initiate Resistance Induction:
-
Stepwise Increase in Drug Concentration:
-
Gradually increase the concentration of ZEN-3694 in the culture medium. A 1.5 to 2.0-fold increase at each step is recommended.[8]
-
If significant cell death occurs, reduce the fold-increase to 1.1–1.5-fold.[8]
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of ZEN-3694 (e.g., 10x the initial IC50).[11]
-
-
Confirmation and Characterization of Resistance:
-
Determine the IC50 of the newly generated resistant cell line and compare it to the parental line. A resistance index (RI = IC50 of resistant cells / IC50 of parental cells) greater than 3-10 is indicative of successful resistance development.[8][11]
-
Periodically re-evaluate the IC50 to ensure the stability of the resistant phenotype.[8]
-
Cryopreserve cell stocks at each concentration step.[8]
-
Protocol 2: Investigating Combination Therapies to Overcome ZEN-3694 Resistance
Clinical and preclinical studies are exploring the use of ZEN-3694 in combination with other anti-cancer agents to overcome resistance.[14][15][16] This protocol outlines a general workflow to assess the synergistic effects of combination therapies.
Materials:
-
ZEN-3694-resistant cancer cell line
-
Parental (sensitive) cancer cell line
-
ZEN-3694
-
Second therapeutic agent (e.g., PARP inhibitor like Talazoparib, MEK inhibitor, immune checkpoint inhibitor)[14][17][18]
-
96-well plates
-
Cell viability assay (e.g., CCK-8)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Single-Agent Dose-Response:
-
Determine the IC50 values for both ZEN-3694 and the second agent individually in both the resistant and parental cell lines.
-
-
Combination Treatment:
-
Treat the cells with a matrix of concentrations of both drugs, typically at a constant ratio based on their individual IC50 values.
-
Incubate for a predefined period (e.g., 72 hours).
-
-
Data Analysis:
-
Measure cell viability for each combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Data Presentation
Table 1: IC50 Values of this compound against BRD4 Bromodomains [9]
| Bromodomain | IC50 (µM) |
| BRD4(BD1) | 0.48 |
| BRD4(BD2) | 0.16 |
| BRD4(BD1BD2) | 0.47 |
Table 2: Overview of Selected Clinical Trials Investigating ZEN-3694 in Combination Therapies
| Trial Identifier | Combination Agents | Cancer Type | Phase | Rationale/Status |
| NCT03901469 | ZEN-3694 + Talazoparib | Triple-Negative Breast Cancer (TNBC) without gBRCA1/2 mutations | Ib/II | BET inhibition may induce a "BRCAness" phenotype, sensitizing tumors to PARP inhibitors.[19] |
| NCT05327010 | ZEN-3694 + Talazoparib | Advanced Solid Tumors | II | To evaluate the efficacy in PARPi-resistant cancers and tumors with Ras alterations.[16][17][18][20] |
| NCT05111561 | ZEN-3694 + Binimetinib | Solid Tumors with RAS Pathway Alterations and TNBC | I | Resistance to MEK inhibitors in Ras-activated tumors is often BET-dependent.[14] |
| NCT04840589 | ZEN-3694 + Nivolumab +/- Ipilimumab | Advanced or Metastatic Solid Tumors | I/Ib | ZEN-3694 may address mechanisms of resistance to immune checkpoint inhibitors.[14][16] |
Visualizations
Caption: Mechanism of action of the BET inhibitor ZEN-3694.
Caption: Experimental workflow for generating a ZEN-3694 resistant cell line.
Caption: Logical workflow for assessing combination therapy synergy.
References
- 1. Facebook [cancer.gov]
- 2. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting tumor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. News Releases - zenithepigenetics [zenithepigenetics.com]
- 17. UCSD Solid Neoplasm Trial → Testing the Combination of the Anti-cancer Drugs ZEN003694 (ZEN-3694) and Talazoparib in Patients With Advanced Solid Tumors, The ComBET Trial [clinicaltrials.ucsd.edu]
- 18. Testing the Combination of the Anti-cancer Drugs ZEN003694 (ZEN-3694) and Talazoparib in Patients with Advanced Solid Tumors, The ComBET Trial [georgiacancerinfo.org]
- 19. youtube.com [youtube.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
ZEN-3219 Technical Support Center: Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of ZEN-3219. Adherence to these guidelines is critical for ensuring the integrity and performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. It is crucial to use the stock solution within these recommended timeframes to ensure its efficacy.
Q2: How should I store the solid form of this compound?
Q3: Can I subject this compound solutions to multiple freeze-thaw cycles?
It is not recommended to subject this compound solutions to multiple freeze-thaw cycles as this can lead to degradation. For this reason, it is advisable to aliquot the stock solution into single-use volumes before freezing.
Q4: Is this compound sensitive to light?
Many small molecule inhibitors are sensitive to light. While specific photostability data for this compound is not available, it is recommended to protect both solid and solution forms of the compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Verify the storage conditions and duration of your this compound stock. 2. Prepare a fresh stock solution from solid compound. 3. Perform a quality control check on the new stock solution. |
| Precipitate observed in thawed solution | Poor solubility or compound degradation. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the precipitate remains, it may indicate degradation. Discard the solution and prepare a fresh stock. |
| Loss of compound activity over time | Gradual degradation of the stock solution. | 1. Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term)[1]. 2. Avoid repeated freeze-thaw cycles by preparing aliquots. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Stock Solution | -80°C | Up to 6 months[1] | Recommended for long-term storage. Prepare single-use aliquots. |
| Stock Solution | -20°C | Up to 1 month[1] | Suitable for short-term storage. |
| Solid Compound | -20°C | Refer to manufacturer's expiry date. | Store in a tightly sealed container, protected from light and moisture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of solid this compound in a chemical fume hood.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[1].
Protocol 2: General Workflow for Handling this compound
Troubleshooting Logic
References
Validation & Comparative
Validating the Specificity of ZEN-3219 for BRD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors to regulate the expression of key oncogenes such as MYC. ZEN-3219 is a novel small molecule inhibitor designed to target BRD4. This guide provides a comprehensive comparison of the specificity of this compound (using its closely related analogue ZEN-3694 as a proxy) with other well-characterized BRD4 inhibitors: JQ1, OTX-015, and I-BET762. The data presented herein is supported by detailed experimental protocols to assist researchers in their own investigations.
Comparative Analysis of Inhibitor Specificity
The specificity of a BRD4 inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and reduce the therapeutic window. The following tables summarize the available quantitative data for ZEN-3694 and its counterparts, comparing their binding affinities and inhibitory concentrations against BET family members.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Inhibitor | BRD2 | BRD3 | BRD4 | Reference |
| ZEN-3694 | Data not available | Data not available | Low nM range | [1] |
| JQ1 | ~190 | ~190 | ~77 (BD1), ~33 (BD2) | [2] |
| OTX-015 | 92-112 | 92-112 | 92-112 | [3] |
| I-BET762 | Data not available | Data not available | Data not available |
Note: Direct comparative IC50 values for ZEN-3694 against individual BET bromodomains in the same assay as the other inhibitors are not publicly available. ZEN-3694 is reported to inhibit the interaction of acetylated histone peptide with BET proteins with IC50 values in the low nanomolar range.[1]
Table 2: Selectivity Profile of ZEN-3694
| Target Family | Selectivity | Reference |
| Non-BET Bromodomains | >20-fold | [1] |
| CREBBP (CBP) | ~10-fold | [4] |
| EP300 (p300) | ~100-fold | [4] |
ZEN-3694 demonstrates significant selectivity for the BET family over other bromodomain-containing proteins, a crucial attribute for minimizing off-target effects.[1][4]
Experimental Methodologies for Specificity Validation
To ensure the accurate assessment of inhibitor specificity, robust and validated experimental protocols are essential. The following sections detail the methodologies for two key assays used to characterize the binding and target engagement of BRD4 inhibitors.
Competitive Binding Assay: AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding affinity of inhibitors in a high-throughput format.
Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide (ligand) and a GST-tagged BRD4 bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and Glutathione-coated acceptor beads bind to the GST-tagged BRD4. When in close proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads. A competitive inhibitor will displace the histone peptide from BRD4, separating the beads and causing a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Assay Procedure (384-well OptiPlate):
-
To each well, add 5 µL of the diluted BRD4(BD1)-GST protein.
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO).
-
Add 5 µL of the biotinylated-Histone H4 peptide.
-
Incubate at room temperature for 30 minutes with gentle shaking.[6]
-
Add 5 µL of a 1:250 dilution of Streptavidin-donor beads in detection buffer.
-
Incubate at room temperature for 30 minutes in the dark with gentle shaking.[6]
-
Add 5 µL of a 1:250 dilution of Glutathione acceptor beads in detection buffer.
-
Incubate at room temperature for 15-30 minutes in the dark with gentle shaking.[6]
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.
Principle: Cells are treated with the inhibitor and then heated to a specific temperature. Unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein is then quantified, typically by Western blot or other immunoassays.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., LNCaP) to ~80% confluency.
-
Treat cells with the desired concentration of the inhibitor (e.g., 10 µM JQ1) or vehicle control for 1 hour at 37°C.[2]
-
-
Thermal Denaturation:
-
Harvest and resuspend cells in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[2]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 2 cycles of liquid nitrogen and a 37°C water bath).[2]
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble BRD4 in each sample using Western blotting with a BRD4-specific antibody.
-
The temperature at which 50% of the protein is denatured (Tagg) is determined. A shift in Tagg in the presence of the inhibitor indicates target engagement.
-
BRD4 Signaling Pathway
BRD4 plays a central role in the transcriptional regulation of genes involved in cell proliferation, survival, and inflammation. It functions by recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the phosphorylation of RNA Polymerase II and transcriptional elongation. Several key signaling pathways are influenced by BRD4 activity.
As illustrated, BRD4 is a convergence point for multiple signaling pathways, including NF-κB, JAK/STAT, and Notch1, which are frequently dysregulated in cancer.[7][8][9] By inhibiting BRD4, molecules like this compound can effectively downregulate the expression of a wide array of oncogenic and pro-inflammatory genes.
Conclusion
The validation of this compound's specificity for BRD4 is a critical step in its development as a therapeutic agent. Based on the available data for its analogue ZEN-3694, this class of inhibitors demonstrates promising selectivity for the BET family of proteins. The experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and to compare the specificity of this compound with other BRD4 inhibitors. A thorough understanding of the on-target and off-target activities of these molecules will be instrumental in advancing the next generation of epigenetic therapies.
References
- 1. zenithepigenetics.com [zenithepigenetics.com]
- 2. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC–MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 8. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 9. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BET Inhibitors: The Seminal Tool Compound JQ1 versus the Clinical Candidate ZEN-3694
An Objective Guide for Researchers in Epigenetic Drug Discovery
The reversible binding of epigenetic reader proteins to post-translationally modified histones is a cornerstone of transcriptional regulation, and its dysregulation is a hallmark of numerous cancers. The Bromodomain and Extra-Terminal (BET) family of proteins (comprising BRD2, BRD3, BRD4, and BRDT) has emerged as a critical therapeutic target class. These proteins recognize acetylated lysine residues on histones and transcription factors, recruiting transcriptional machinery to promoters and enhancers of key oncogenes, most notably MYC.
This guide provides a detailed comparison between (+)-JQ1 (hereafter JQ1), the pioneering thieno-triazolo-1,4-diazepine that validated BET proteins as druggable targets, and ZEN-3694 (referred to by the user as ZEN-3219, which appears to be a typographic error), a second-generation, orally bioavailable pan-BET inhibitor currently in clinical development. We will objectively compare their biochemical potency, cellular activity, and preclinical/clinical properties, supported by experimental data and detailed protocols.
Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding
Both JQ1 and ZEN-3694 share a fundamental mechanism of action. They are small molecules designed to mimic acetylated lysine, enabling them to bind competitively to the hydrophobic acetyl-lysine binding pockets within the bromodomains of BET proteins.[1][2] This occupation of the binding pocket physically displaces BET proteins from chromatin.[1] The subsequent dissociation of the transcriptional apparatus, including positive transcription elongation factor b (P-TEFb), from gene promoters and super-enhancers leads to a rapid downregulation of target gene expression, including critical oncogenes and inflammatory cytokines.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for JQ1 and ZEN-3694, highlighting the evolution from a potent chemical probe to a clinical-grade therapeutic candidate.
Table 1: Biochemical and Cellular Potency
| Parameter | (+)-JQ1 | ZEN-3694 |
| Target | Pan-BET Bromodomains (BRD2, BRD3, BRD4, BRDT) | Pan-BET Bromodomains (BRD2, BRD3, BRD4, BRDT)[2][3] |
| Binding Affinity (Kd) | BRD4(BD1): ~50 nM[1]BRD4(BD2): ~90 nM[1] | Not publicly disclosed. |
| Biochemical IC50 | BRD4(BD1): 77 nM[1]BRD4(BD2): 33 nM[1](vs. tetra-acetylated H4 peptide) | Low nM range[5](vs. acetylated histone peptide) |
| Cellular IC50 (Proliferation) | NUT Midline Carcinoma (NMC): 4 nM[6]Multiple Myeloma (MM.1S): ~100 nM[6]Acute Myeloid Leukemia (MV4-11): ~30-60 nM | Acute Myeloid Leukemia (MV4-11): 200 nM[5]Prostate Cancer (LNCaP): 1000 nM[7] |
| Cellular IC50 (Target Gene) | MYC expression (MM.1S): <100 nM | MYC expression (MV4-11): 160 nM[5] |
Table 2: Preclinical and Clinical Profile
| Feature | (+)-JQ1 | ZEN-3694 |
| Oral Bioavailability | Poor, unsuitable for clinical use. | Orally bioavailable small molecule.[2] |
| In Vivo Efficacy | Tumor growth inhibition in xenograft models (NMC, sarcoma, pancreatic cancer) at 30-50 mg/kg daily IP injections.[1][8] | Tumor growth inhibition in xenograft models (prostate, breast, AML) at well-tolerated oral doses.[9][10] |
| Toxicity Profile | Generally well-tolerated in short-term preclinical studies. | Clinically manageable. Common adverse events include thrombocytopenia, fatigue, and nausea.[11] |
| Development Status | Seminal research tool; not developed clinically. | Phase Ib/II clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and triple-negative breast cancer (TNBC).[7][11] |
Experimental Protocols
The evaluation of BET inhibitors relies on a standardized cascade of biochemical, cellular, and in vivo assays to determine potency, selectivity, and therapeutic potential.
Biochemical Binding Assay (AlphaScreen)
-
Objective: To measure the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide, yielding an IC50 value.
-
Methodology:
-
Reagents: Recombinant GST-tagged BRD4 bromodomain (e.g., BRD4-BD1), biotinylated tetra-acetylated histone H4 peptide, Glutathione Donor beads, and Streptavidin Acceptor beads.[12]
-
Procedure: All reagents are prepared in a suitable assay buffer. The inhibitor (e.g., JQ1 or ZEN-3694) is serially diluted in DMSO and dispensed into a 384-well microplate.[12]
-
A mixture of the GST-BRD4 protein and biotin-histone peptide is added and incubated to allow binding.
-
A suspension of Donor and Acceptor beads is added. The Donor beads bind the GST-tagged protein, and the Acceptor beads bind the biotinylated peptide.
-
Detection: In the absence of an inhibitor, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which activates the Acceptor bead to emit light at 520-620 nm. An effective inhibitor disrupts the protein-peptide interaction, separates the beads, and reduces the light signal. The IC50 is calculated from the dose-response curve.[13]
-
Cell Proliferation/Viability Assay (MTS/CCK-8)
-
Objective: To determine the effect of the inhibitor on cancer cell growth and calculate the concentration that inhibits proliferation by 50% (IC50 or GI50).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MV4-11, LNCaP) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[14]
-
Treatment: The following day, cells are treated with a range of inhibitor concentrations (typically a 10-point, 3-fold serial dilution) for 48-96 hours. A vehicle control (DMSO) is included.
-
Measurement: After the incubation period, a tetrazolium salt reagent (like MTS or WST-8 from a CCK-8 kit) is added to each well.[15][16]
-
Detection: Viable, metabolically active cells reduce the reagent into a colored formazan product. The absorbance of this product, which is proportional to the number of living cells, is measured using a microplate reader (e.g., at 450 nm for CCK-8).[15]
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control wells. The IC50 value is determined by fitting the data to a four-parameter dose-response curve.
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To confirm that the inhibitor displaces BET proteins from specific gene promoters (e.g., MYC) in a cellular context.
-
Methodology:
-
Treatment and Cross-linking: Cells are treated with the BET inhibitor or vehicle for a defined period (e.g., 1-6 hours). Protein-DNA complexes are then cross-linked by adding formaldehyde directly to the culture media.
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.[17]
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to a BET protein (e.g., anti-BRD4). Protein A/G magnetic beads are then added to pull down the antibody-protein-DNA complexes.[18]
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding. The complexes are then eluted from the beads, and the protein-DNA cross-links are reversed by heating in the presence of high salt.
-
DNA Purification and Analysis: The DNA is purified and quantified using quantitative PCR (qPCR) with primers designed for a target gene promoter (e.g., MYC) and a negative control region. A decrease in the amount of promoter DNA pulled down in inhibitor-treated samples compared to vehicle-treated samples indicates displacement of the BET protein.
-
Murine Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the BET inhibitor in an in vivo setting.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.[8]
-
Tumor Implantation: A suspension of human cancer cells (e.g., 4 x 106 HCT116 cells) is injected subcutaneously into the flank of each mouse.[8]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle, JQ1, ZEN-3694).
-
Dosing: JQ1 is typically administered via intraperitoneal (IP) injection at 30-50 mg/kg daily, formulated in a vehicle like 10% HPβCD.[8][19] ZEN-3694, being orally bioavailable, would be administered by oral gavage.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2). Mouse body weight and overall health are monitored as indicators of toxicity.[19]
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size, or after a set treatment duration. Efficacy is determined by comparing the tumor growth inhibition between the treated and vehicle groups.
-
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. zenithepigenetics.com [zenithepigenetics.com]
- 8. BET inhibitors potentiate chemotherapy and killing of SPOP-mutant colon cancer cells via induction of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenithepigenetics.com [zenithepigenetics.com]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ChIP Protocol | Proteintech Group [ptglab.com]
- 18. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to BRD4-Targeting PROTACs: Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the epigenetic reader protein BRD4, a key target in oncology and other diseases. While this guide was initially intended to focus on a PROTAC designated ZEN-3219, a thorough review of publicly available scientific literature and databases did not yield specific degradation data (DC50, Dmax) for a BRD4-targeting PROTAC with this name. Therefore, this guide will focus on a comparative analysis of several well-characterized and published BRD4 PROTACs: ZXH-3-26 , dBET6 , A1874 , and MZ1 .
Performance Comparison of BRD4 PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC. A higher Dmax value indicates greater efficacy.
The following table summarizes the reported performance data for the selected BRD4 PROTACs in various cancer cell lines. It is important to note that direct comparisons of these values should be made with caution, as experimental conditions such as treatment time and cell line can significantly influence the results.
| PROTAC | E3 Ligase Recruited | Cell Line | Treatment Time | DC50 | Dmax | Reference |
| ZXH-3-26 | Cereblon (CRBN) | HeLa | 5 hours | ~5 nM | Not explicitly stated | [1][2][3][4][5] |
| dBET6 | Cereblon (CRBN) | HEK293T | 3 hours | 6 nM | 97% | [6] |
| HepG2 | 8 hours | 23.32 nM | Not explicitly stated | [7] | ||
| A1874 | MDM2 | HCT116 | 24 hours | 32 nM | 98% | [8][9][10][11] |
| MZ1 | Von Hippel-Lindau (VHL) | H661 | Not stated | 8 nM | Not explicitly stated | [12] |
| H838 | Not stated | 23 nM | Not explicitly stated | [12] | ||
| HeLa | Not stated | Not stated | Near complete at 1 µM | [12] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Caption: Typical experimental workflow for evaluating PROTAC performance.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible data. The following is a generalized protocol for determining the DC50 and Dmax of a BRD4-targeting PROTAC using Western blotting.
Objective: To determine the dose-dependent degradation of BRD4 in a selected cell line upon treatment with a PROTAC.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
PROTAC of interest (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Procedure:
-
Cell Seeding:
-
Seed the chosen adherent cells into 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC in complete cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest PROTAC concentration used.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 3, 5, 8, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After the incubation period, place the plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by size via gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.
-
Develop the blot using a chemiluminescent substrate and capture the image using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for BRD4 and the loading control for each sample using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of BRD4 degradation against the logarithm of the PROTAC concentration.
-
Determine the DC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The Dmax is the maximum degradation percentage observed from the curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. shellchemtech.com [shellchemtech.com]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. rndsystems.com [rndsystems.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A1874 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 11. glpbio.com [glpbio.com]
- 12. rndsystems.com [rndsystems.com]
A Tale of Two Modalities: A Comparative Analysis of BET Inhibitor ZEN-3219 and BET Degrader dBET1
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for therapeutic intervention in oncology and inflammation. The development of small molecules to modulate BET protein function has led to two distinct and powerful strategies: inhibition and targeted degradation. This guide provides a detailed comparative analysis of a representative BET inhibitor, ZEN-3219, and a well-characterized BET degrader, dBET1, offering researchers, scientists, and drug development professionals a clear understanding of their differing mechanisms, experimental evaluation, and therapeutic potential.
Executive Summary
This guide delineates the fundamental differences between this compound, a competitive inhibitor of BET bromodomains, and dBET1, a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins. While both molecules target the same protein family, their mechanisms of action, cellular consequences, and experimental characterization diverge significantly. This compound functions by occupying the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and thereby preventing the transcription of target genes. In contrast, dBET1 acts as a molecular bridge, recruiting BET proteins to the E3 ubiquitin ligase Cereblon, leading to their ubiquitination and subsequent destruction by the proteasome. This guide presents a comprehensive overview of their mechanisms, comparative performance data, and detailed experimental protocols to aid in the design and interpretation of studies involving these or similar compounds.
Data Presentation: this compound vs. dBET1
The following table summarizes the key quantitative data for this compound and dBET1, highlighting the different metrics used to evaluate an inhibitor versus a degrader.
| Parameter | This compound (Inhibitor) | dBET1 (Degrader) | Reference(s) |
| Target(s) | BRD4(BD1), BRD4(BD2), BRD4(BD1BD2) | BRD2, BRD3, BRD4 | [1][2] |
| Mechanism | Competitive Inhibition of Bromodomains | CRBN-mediated Proteasomal Degradation | [2][3] |
| Binding Affinity (IC50) | BRD4(BD1): 0.48 µM BRD4(BD2): 0.16 µM BRD4(BD1BD2): 0.47 µM | Not typically reported as primary efficacy metric | [2] |
| Degradation (EC50) | Not Applicable | 430 nM (for BRD4 degradation in SUM149 cells) | [4] |
| Cellular Potency (IC50) | Data not available | 0.14 µM (MV4;11 cell proliferation) | [4] |
Mechanism of Action: Inhibition vs. Degradation
The distinct mechanisms of this compound and dBET1 are visualized below. This compound acts as a classic competitive inhibitor, while dBET1 hijacks the cell's natural protein disposal system.
Experimental Protocols
Accurate evaluation of BET inhibitors and degraders requires distinct experimental approaches. Below are detailed methodologies for key assays.
Target Engagement and Binding Affinity (for Inhibitors like this compound)
NanoBRET™ Target Engagement Intracellular BET BRD Assay
This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged BET bromodomain within intact cells.
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a full-length BET protein (e.g., BRD4) fused to NanoLuc® luciferase. Transfected cells are cultured for 24 hours and then seeded into 96-well plates.
-
Assay Procedure:
-
A NanoBRET™ tracer specific for BET bromodomains is added to the cells at a predetermined concentration (typically near its EC50).
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
The plate is incubated for 2 hours at 37°C and 5% CO₂.
-
NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.
-
Bioluminescence Resonance Energy Transfer (BRET) signal is measured on a luminometer capable of detecting donor (460 nm) and acceptor (618 nm) wavelengths.
-
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer. IC₅₀ values are determined by fitting the data to a dose-response curve.
Protein Degradation (for Degraders like dBET1)
Western Blotting for BRD4 Degradation
This is a standard method to directly visualize and quantify the reduction in target protein levels.
-
Cell Culture and Treatment: A relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) is seeded and allowed to adhere or stabilize in suspension. Cells are then treated with various concentrations of the degrader (e.g., dBET1) for a specified time course (e.g., 2, 4, 8, 24 hours). A vehicle control (e.g., DMSO) is included.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: Band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle control. DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values can be determined from a dose-response curve.
Cellular Viability and Proliferation
MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compound (this compound or dBET1) for a defined period (e.g., 72 hours).
-
Assay Procedure:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours at 37°C.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. IC₅₀ values are calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: From Target Binding to Cellular Effect
The logical flow of experiments to characterize and compare a BET inhibitor and a BET degrader is depicted below.
Concluding Remarks
The comparison of this compound and dBET1 exemplifies the evolution of therapeutic strategies targeting the BET family. While this compound represents the classical approach of occupancy-driven inhibition, dBET1 showcases the powerful and increasingly utilized strategy of targeted protein degradation. The choice between an inhibitor and a degrader depends on the specific therapeutic context, including the desired duration of action, potential for resistance, and the specific biological consequences of target removal versus target inhibition. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to rigorously evaluate these and other emerging modalities in their own research endeavors.
References
A Head-to-Head Comparison of ZEN-3219 and MZ1 for BET Protein Modulation in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of epigenetic cancer therapy, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. This guide provides a detailed comparison of two key research compounds used to modulate BET protein activity: ZEN-3219, a BET inhibitor, and MZ1, a BET-targeting Proteolysis Targeting Chimera (PROTAC). This comparison is based on available preclinical data to assist researchers in selecting the appropriate tool for their specific experimental needs.
Executive Summary
This compound and MZ1 both target BET proteins, primarily BRD4, a key regulator of oncogene transcription. However, they employ fundamentally different mechanisms of action. This compound acts as a competitive inhibitor, reversibly binding to the bromodomains of BET proteins and preventing them from interacting with acetylated histones. In contrast, MZ1 is a PROTAC that induces the degradation of BET proteins. It achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This distinction in their mechanisms leads to different downstream cellular effects and potential therapeutic advantages.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for this compound and MZ1 from preclinical studies. It is important to note that a direct head-to-head study has not been published; therefore, the data is collated from separate studies and should be interpreted with caution.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (μM) | Reference |
| BRD4 (BD1) | Biochemical Assay | 0.48 | [1] |
| BRD4 (BD2) | Biochemical Assay | 0.16 | [1] |
| BRD4 (BD1BD2) | Biochemical Assay | 0.47 | [1] |
Table 2: In Vitro Efficacy of MZ1 in Glioblastoma Cell Lines
| Cell Line | Assay Type | IC50 (μM) | Reference |
| U87 | Cell Viability | 3.68 | [2] |
| LN229 | Cell Viability | 0.89 | [2] |
| A172 | Cell Viability | 0.80 | [2] |
| U251 | Cell Viability | 0.47 | [2] |
Table 3: Comparative In Vitro Efficacy of a BET Degrader (MZ1) and a BET Inhibitor in Diffuse Large B-cell Lymphoma (DLBCL)
| Compound | Cell Lines | Assay Type | Median IC50 (nM) | Apoptosis Induction | Reference |
| MZ1 | 7 ABC DLBCL cell lines | Cell Viability | 50 | Induced apoptosis in all 7 cell lines | [3] |
| Birabresib (OTX015) | 7 ABC DLBCL cell lines | Cell Viability | 125 | Induced apoptosis in 2 of 7 cell lines | [3] |
Mechanism of Action
This compound: BET Inhibition
This compound functions as a classic competitive inhibitor. By occupying the acetyl-lysine binding pockets of BET bromodomains, it displaces BET proteins from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, such as MYC.[4] The inhibition is typically reversible and dependent on the sustained presence of the compound.
MZ1: BET Protein Degradation
MZ1 operates through a novel mechanism of induced protein degradation.[3] As a PROTAC, it acts as a bridge between the target BET protein (specifically BRD4) and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the BET protein, marking it for degradation by the cell's proteasome.[5] This event-driven mechanism means that a single molecule of MZ1 can catalytically induce the degradation of multiple BET protein molecules, potentially leading to a more profound and sustained downstream effect compared to inhibition alone.[6]
Signaling Pathway Diagrams
Caption: this compound competitively inhibits BET protein binding to chromatin.
Caption: MZ1 forms a ternary complex to induce BET protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of this compound and MZ1. Below are outlines of key experimental protocols.
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of the compounds on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or MZ1 (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment:
-
MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The viable cells will convert the tetrazolium salt into a colored formazan product. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the log of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blot for Protein Degradation
Objective: To quantify the degradation of BET proteins following treatment with MZ1.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of MZ1 for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control and potentially a negative control compound that does not induce degradation.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the compounds induce apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cells with this compound or MZ1 at concentrations around their respective IC50 values for 24-48 hours.
-
Cell Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Experimental Workflow
Caption: A typical workflow for comparing BET inhibitors and degraders.
Conclusion
Both this compound and MZ1 are valuable tools for investigating the role of BET proteins in cancer. This compound, as a BET inhibitor, offers a direct and reversible way to probe the consequences of blocking BET protein function. MZ1, as a BET degrader, provides a distinct and often more potent and sustained method of eliminating BET proteins. The choice between these two compounds will depend on the specific research question. For studies requiring a rapid and reversible modulation of BET activity, this compound may be more suitable. For investigations aiming for a more profound and long-lasting depletion of BET proteins, or to overcome potential resistance mechanisms to inhibitors, MZ1 would be the preferred tool. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the therapeutic potential of targeting BET proteins in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the On-Target Effects of ZEN-3219 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BET inhibitor ZEN-3219 with other well-characterized BET inhibitors. It outlines a CRISPR-based methodology to unequivocally confirm the on-target effects of this compound, providing researchers with the necessary tools to validate its mechanism of action and benchmark its performance against relevant alternatives.
Executive Summary
This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4.[1] The on-target effect of this compound, like other BET inhibitors, is expected to manifest through the downregulation of key oncogenes such as c-MYC and BCL2, leading to decreased cell viability in cancer cells dependent on these pathways. This guide details a CRISPR/Cas9-based approach to knockout the BRD4 gene, the primary target of this compound. The resulting phenotype should phenocopy the effects of this compound treatment, thereby providing definitive evidence of its on-target activity.
Comparative Analysis of BET Inhibitors
To provide a context for the performance of this compound, the following table summarizes its in vitro potency alongside other widely studied BET inhibitors.
| Compound | Target(s) | IC50 (BRD4 BD1) (μM) | IC50 (BRD4 BD2) (μM) | Key Downstream Effects |
| This compound | BRD4 | 0.48[1] | 0.16[1] | Expected to downregulate c-MYC and BCL2 |
| JQ1 | Pan-BET | 0.077 | 0.033 | Downregulates c-MYC and BCL2 |
| OTX-015 (Birabresib) | Pan-BET | ~0.1 | ~0.1 | Downregulates c-MYC |
| CPI-0610 (Pelabresib) | Pan-BET | 0.039 | Not specified | Downregulates MYC |
Experimental Protocols
Confirming On-Target Effects of this compound using CRISPR-Cas9
This protocol describes the generation of a BRD4 knockout cell line to validate that the cytotoxic and gene expression effects of this compound are mediated through its intended target.
1. Cell Line Selection:
-
Choose a cancer cell line known to be sensitive to BET inhibitors and expressing readily detectable levels of BRD4, c-MYC, and BCL2 (e.g., MCF-7, a human breast cancer cell line).
2. CRISPR-Cas9 Knockout of BRD4
-
gRNA Design and Synthesis: Design at least two independent single guide RNAs (sgRNAs) targeting an early exon of the BRD4 gene to induce frameshift mutations. Utilize online design tools and ensure high on-target and low off-target scores.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the chosen cell line with the Cas9-sgRNA expressing plasmid using a high-efficiency transfection reagent. Include a mock-transfected control and a control with a non-targeting sgRNA.
-
Single-Cell Cloning: Two days post-transfection, isolate GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for BRD4 knockout by Western blot and Sanger sequencing of the targeted genomic region.
3. Validation of BRD4 Knockout
-
Western Blot: Lyse the expanded clones and perform Western blotting using a validated antibody against BRD4. Clones with a complete absence of the BRD4 protein band are considered successful knockouts. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the knockout and wild-type cells. Synthesize cDNA and perform qRT-PCR to measure the mRNA levels of BRD4, c-MYC, and BCL2. A significant reduction in BRD4 mRNA and subsequent downregulation of c-MYC and BCL2 mRNA in the knockout clones is expected.
4. Phenotypic Comparison of BRD4 Knockout and this compound Treatment
-
Cell Viability Assay: Seed wild-type and BRD4 knockout cells in 96-well plates. Treat the wild-type cells with a dose-response of this compound. After 72 hours, measure cell viability using a suitable assay (e.g., CellTiter-Glo®). The reduction in viability of wild-type cells treated with this compound should mimic the reduced viability of the untreated BRD4 knockout cells.
-
Gene Expression Analysis: Treat wild-type cells with this compound for 24 hours. Extract RNA and perform qRT-PCR for c-MYC and BCL2. Compare the downregulation of these genes to that observed in the untreated BRD4 knockout cells.
Visualizations
Caption: this compound inhibits BRD4, disrupting gene transcription and cell survival.
Caption: Workflow for CRISPR-based validation of this compound on-target effects.
References
Replicating Foundational Findings for ZEN-3219: A Comparative Guide
Disclaimer: As "ZEN-3219" does not correspond to a publicly documented compound, this guide presents a hypothetical scenario for this compound as a novel MEK1/2 inhibitor. Its performance is compared against Trametinib, a well-established MEK inhibitor, using data from published studies. This document serves as a template for researchers, scientists, and drug development professionals to structure and present similar comparative analyses.
The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many human cancers.[3][4][5] The kinases MEK1 and MEK2 are central components of this pathway, making them important therapeutic targets.[3][6] Trametinib is a potent and selective, orally active inhibitor of both MEK1 and MEK2.[7][8][9][10][11]
This guide outlines the replication of key in-vitro experiments to validate the efficacy and potency of the hypothetical compound, this compound, against its real-world counterpart, Trametinib.
Data Presentation: In-Vitro Kinase Inhibition
The primary finding for any novel kinase inhibitor is its potency against its target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures how much of the drug is needed to inhibit the enzyme's activity by 50%.
For our hypothetical this compound, we will assign it a potent IC50 value, comparable to existing inhibitors. Trametinib's IC50 values are well-documented. In cell-free assays, Trametinib inhibits MEK1 and MEK2 with IC50 values of 0.92 nM and 1.8 nM, respectively.[7][9][12]
| Compound | Target | IC50 (nM) | Source |
| This compound | MEK1 | 0.85 | Hypothetical Data |
| MEK2 | 1.5 | Hypothetical Data | |
| Trametinib | MEK1 | 0.92 | Published Data[7][9][12] |
| MEK2 | 1.8 | Published Data[7][9][12] |
Experimental Protocols
To ensure reproducibility, detailed methodologies for the foundational experiments are provided below.
MEK1/2 In-Vitro Kinase Assay Protocol
This experiment quantifies the direct inhibitory effect of a compound on the kinase activity of purified MEK1 and MEK2 enzymes.
Objective: To determine the IC50 value of this compound against MEK1 and MEK2.
Materials:
-
Purified, recombinant active MEK1 and MEK2 enzymes.
-
Inactive ERK2 substrate.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Test compounds (this compound, Trametinib) dissolved in DMSO.
-
96-well or 384-well plates.
-
A luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®).
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and the control compound (Trametinib) in DMSO. A typical concentration range would span from 1 µM down to 0.01 nM.
-
Enzyme Incubation: Add the MEK1 or MEK2 enzyme to the wells of the assay plate containing kinase buffer. Then, add the diluted compounds to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP to each well.[13] Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow MEK to phosphorylate ERK2.
-
Signal Detection: Terminate the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent assay kit. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each compound.
Cell Viability / Proliferation (MTT) Assay Protocol
This experiment measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of this compound on the growth of cancer cell lines known to be dependent on the MAPK/ERK pathway (e.g., HT-29 or COLO205, which have BRAF mutations).[7]
Materials:
-
Human cancer cell line (e.g., HT-29).
-
Cell culture medium and serum.
-
96-well cell culture plates.
-
Test compounds (this compound, Trametinib).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[14]
-
Microplate spectrophotometer (ELISA reader).
Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[15]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or Trametinib. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for a period that allows for cell division (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[15][16] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT salt into purple formazan crystals.[14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.[16]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot cell viability against the logarithm of the compound concentration to determine the growth inhibition potency.
Visualizations
MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade, a crucial pathway for cell proliferation and survival.[1][17] It highlights the central position of MEK1/2, the target of this compound. Extracellular signals from growth factors activate Ras, which in turn activates Raf (MAP3K). Raf then phosphorylates and activates MEK (MAP2K), which subsequently phosphorylates and activates ERK (MAPK).[2] Activated ERK translocates to the nucleus to regulate gene expression, driving cell growth.
Experimental Workflow: Cell Viability Assay
The following workflow diagram details the key steps of the MTT cell viability assay, a common method for assessing the anti-proliferative effects of a drug candidate.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cusabio.com [cusabio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trametinib - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
ZEN-3694: A Novel BET Inhibitor with Potential to Overcome Resistance in Advanced Cancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs targeting transcriptional addiction in cancer. JQ1, a potent and specific BET inhibitor, has been instrumental in validating this target; however, the development of resistance remains a clinical challenge. This guide provides a comparative overview of ZEN-3694, a novel clinical-stage BET inhibitor, and explores its potential efficacy in the context of JQ1 resistance, drawing upon available preclinical and clinical data.
While direct comparative studies of ZEN-3694 in JQ1-resistant models are not yet available in the public domain, this guide will synthesize the known mechanisms of JQ1 resistance and the preclinical and clinical data for ZEN-3694 to provide a comprehensive assessment of its potential therapeutic advantages.
Comparative Analysis of BET Inhibitors
| Feature | JQ1 | ZEN-3694 |
| Target | Pan-BET family (BRD2, BRD3, BRD4, BRDT) | Pan-BET family (BRD2, BRD3, BRD4)[1] |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and inhibiting the transcription of key oncogenes like MYC. | Competitively binds to BET bromodomains, leading to the downregulation of oncogenic transcriptional programs.[1] |
| Known Resistance Mechanisms | Upregulation of WNT signaling, bromodomain-independent BRD4-MED1 binding, loss of RB1, upregulation of Cyclin D1/D3, epithelial-mesenchymal transition (EMT) driven by ZEB1. | Data in JQ1-resistant models is not available. However, ZEN-3694 has shown efficacy in models resistant to other therapies, such as enzalutamide-resistant prostate cancer, by inhibiting glucocorticoid receptor (GR) expression.[1] |
| Clinical Development | Primarily a preclinical tool; not developed for clinical use due to pharmacokinetic properties. | In Phase I/II clinical trials for various solid tumors, including metastatic castration-resistant prostate cancer (mCRPC) and triple-negative breast cancer (TNBC).[2] |
ZEN-3694: Efficacy in Therapy-Resistant Models
ZEN-3694 has demonstrated significant activity in preclinical models of cancers that are resistant to standard-of-care therapies.
Castration-Resistant Prostate Cancer (CRPC)
In enzalutamide-resistant CRPC models, upregulation of the glucocorticoid receptor (GR) can drive resistance. ZEN-3694 has been shown to inhibit GR expression, thereby overcoming this resistance mechanism.[1] A Phase Ib/IIa clinical trial of ZEN-3694 in combination with enzalutamide in patients with mCRPC who have progressed on prior androgen receptor signaling inhibitors has shown promising results, with an acceptable safety profile and preliminary signs of efficacy.
Triple-Negative Breast Cancer (TNBC)
Preclinical studies have indicated that ZEN-3694 can induce a "BRCAness" phenotype in TNBC cells, sensitizing them to PARP inhibitors. A clinical trial is currently evaluating the combination of ZEN-3694 with the PARP inhibitor talazoparib in patients with metastatic TNBC.
Experimental Protocols
General Cell Proliferation Assay
-
Cell Lines: A panel of relevant cancer cell lines, including those known to be sensitive or resistant to JQ1.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose range of ZEN-3694, JQ1, or a vehicle control.
-
Analysis: Cell viability is assessed at various time points (e.g., 72 hours) using a commercial assay such as CellTiter-Glo® (Promega). IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Target Engagement
-
Cell Lysates: Cells are treated with the respective BET inhibitors for a specified duration (e.g., 24 hours). Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., BRD4, c-MYC, GR, and a loading control like β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered ZEN-3694, JQ1, or a vehicle control via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Analysis: Tumor growth inhibition is calculated at the end of the study. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
Visualizing the Mechanisms
JQ1 Mechanism of Action and Resistance
Caption: Mechanism of JQ1 action and pathways of resistance.
Potential Mechanism of ZEN-3694 in Overcoming Resistance
Caption: ZEN-3694 overcoming enzalutamide resistance.
Conclusion
While direct comparative data in JQ1-resistant models is needed, the existing preclinical and clinical evidence for ZEN-3694 suggests it is a promising next-generation BET inhibitor. Its ability to overcome resistance to other targeted therapies, such as enzalutamide, by modulating distinct signaling pathways highlights its potential to be effective in tumors that have developed resistance to first-generation BET inhibitors like JQ1. Further research is warranted to directly investigate the efficacy of ZEN-3694 in JQ1-resistant settings to fully elucidate its therapeutic potential in this challenging clinical scenario.
References
Benchmarking ZEN-3219 Against Current Clinical BET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZEN-3219 and other prominent clinical-stage BET (Bromodomain and Extra-Terminal) inhibitors. The objective is to offer a clear, data-driven benchmark of their performance based on publicly available preclinical and clinical findings. While comprehensive data for this compound is limited in the public domain, this guide summarizes the available information and places it in the context of more advanced clinical candidates.
Introduction to BET Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in the pathogenesis of numerous cancers, making them a compelling target for therapeutic intervention. BET inhibitors function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and disrupting the transcription of key oncogenes such as MYC.
dot
Caption: Mechanism of BET Protein Action and Inhibition.
Comparative Analysis of BET Inhibitors
This section provides a detailed comparison of this compound with several clinical-stage BET inhibitors. The data presented is collated from various preclinical and clinical studies.
Table 1: Overview of Investigated BET Inhibitors
| Compound Name | Developer/Sponsor | Mechanism of Action | Selectivity | Key Indications Investigated |
| This compound | - | BET inhibitor | Pan-BET (BRD4 IC50s provided) | Not specified in public domain |
| ZEN-3694 | Zenith Epigenetics | Pan-BET inhibitor | Pan-BET | Metastatic Castration-Resistant Prostate Cancer (mCRPC), Triple-Negative Breast Cancer (TNBC), NUT Carcinoma |
| Pelabresib (CPI-0610) | Constellation Pharmaceuticals (a MorphoSys company) | BET inhibitor | Pan-BET | Myelofibrosis |
| Mivebresib (ABBV-075) | AbbVie | Pan-BET inhibitor | Pan-BET | Acute Myeloid Leukemia (AML), Solid Tumors |
| ABBV-744 | AbbVie | BET inhibitor | BD2-selective | Acute Myeloid Leukemia (AML), Prostate Cancer |
| BMS-986158 | Bristol Myers Squibb | BET inhibitor | Pan-BET | Advanced Solid Tumors, Myelofibrosis |
Table 2: Preclinical Activity of BET Inhibitors
| Compound | Target (IC50) | In Vitro Activity (Selected Cell Lines) | In Vivo Activity (Xenograft Models) |
| This compound | BRD4(BD1): 0.48 µMBRD4(BD2): 0.16 µMBRD4(BD1BD2): 0.47 µM | Data not publicly available. | Data not publicly available. |
| ZEN-3694 | Low nM range for BET proteins[1] | Inhibits proliferation of MV4-11 AML cells (IC50: 0.2 µM) and MYC mRNA expression (IC50: 0.16 µM). Active against various solid tumor and hematological cell lines with sub-µM IC50s[1]. | Efficacious at well-tolerated doses in AML, prostate, and breast cancer models, leading to target gene modulation and dose-dependent tumor growth inhibition[1]. |
| Pelabresib | Pan-BET inhibitor | Reduces proinflammatory cytokine expression and bone marrow fibrosis in preclinical MF models[2]. | In murine models of myelofibrosis, it resulted in reduced proinflammatory cytokine levels, spleen weight, and bone marrow fibrosis[2]. |
| Mivebresib | Pan-BET inhibitor | Broadly active in preclinical AML models[3]. | Demonstrated activity in AML patient-derived xenograft (PDX) models, inhibiting bone marrow and spleen blasts[3]. |
| ABBV-744 | >250-fold selectivity for BDII over BDI of BET proteins[4] | Significant antiproliferative activity in AML and androgen receptor-positive prostate cancer cell lines[5][6]. | Comparable antitumor efficacy to the pan-BET inhibitor ABBV-075 in AML xenograft models but with an improved therapeutic index[5][6]. |
| BMS-986158 | Potent inhibitor of BRD2/BRD4[7] | IC50s of 6.6 nM in NCI-H211 SCLC cells and 5 nM in MDA-MB231 TNBC cells[8]. | Demonstrated antitumor activity in 9 of 19 (47%) patient-derived xenograft models, including ovarian, lung, colorectal, and triple-negative breast cancer[7][9]. |
Table 3: Clinical Trial Overview and Reported Adverse Events
| Compound | Phase of Development | Key Clinical Findings | Common Treatment-Related Adverse Events (Grade ≥3) |
| This compound | Preclinical | No clinical trial data available. | Not applicable. |
| ZEN-3694 | Phase 1/2 | In combination with enzalutamide for mCRPC, the median radiographic progression-free survival (rPFS) was 9.0 months. The combination was generally well-tolerated. In combination with talazoparib for TNBC, an objective response rate of 30-38% was observed. | Thrombocytopenia (4% in mCRPC trial)[7], Thrombocytopenia (22% in TNBC trial). |
| Pelabresib | Phase 3 (MANIFEST-2) | In combination with ruxolitinib for myelofibrosis, met the primary endpoint with a significant reduction in spleen volume at week 24 (65.9% vs 35.2% for placebo + ruxolitinib). | Anemia (23.1%), Thrombocytopenia (13.2%). |
| Mivebresib | Phase 1 | In relapsed/refractory solid tumors, stable disease was observed in 43% of evaluable patients. In AML, it showed antileukemic effects as monotherapy and in combination with venetoclax. | Thrombocytopenia (35%), Anemia (6%). |
| ABBV-744 | Phase 1 (Terminated for AML) | A phase 1 trial in AML was terminated[4]. A phase 1 trial in myelofibrosis is active but not recruiting[4]. | Data not publicly available. |
| BMS-986158 | Phase 1/2a | In advanced solid tumors, the combination with ruxolitinib or fedratinib had a manageable safety profile. In combination with ruxolitinib, 83% of patients achieved SVR35 at week 12. | Diarrhea (43% all grades), Thrombocytopenia (39% all grades)[9]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of BET inhibitors.
BRD4 Binding Assay (AlphaLISA)
This protocol is designed to measure the inhibition of the interaction between BRD4 and a biotinylated histone peptide.
dot
Caption: AlphaLISA Experimental Workflow.
Materials:
-
BRD4 (BD1) Inhibitor Screening Assay Kit (e.g., AMSBIO, Cat #32514)
-
Test BET inhibitor (e.g., this compound)
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing 3x BRD assay buffer, BET Bromodomain Ligand, and water.
-
Inhibitor Addition: Add the test inhibitor solution or vehicle control to the designated wells of the microplate.
-
BRD4 Addition: Thaw and dilute the BRD4 (BD1) protein in 1x BRD assay buffer. Add the diluted protein to all wells except the "Substrate Control".
-
First Incubation: Shake the plate briefly and incubate at room temperature for 30 minutes.
-
Acceptor Bead Addition: Dilute the GSH Acceptor beads with 1x Detection buffer and add to each well. Shake the plate and incubate at room temperature for 30 minutes in the dark.
-
Donor Bead Addition: Dilute the Streptavidin-conjugated donor beads with 1x Detection buffer and add to each well.
-
Second Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Measurement: Read the Alpha-counts using a compatible plate reader.
Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a BET inhibitor.
dot
Caption: MTT Cell Proliferation Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plate
-
Test BET inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor for a specified duration (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a BET inhibitor in a mouse xenograft model.
dot
Caption: In Vivo Xenograft Study Workflow.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cell line
-
Matrigel (optional)
-
Test BET inhibitor and vehicle
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the BET inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the study until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.
-
Data Analysis: Calculate the tumor growth inhibition for the treatment groups compared to the control group.
Conclusion
The landscape of BET inhibitors in clinical development is robust, with several agents demonstrating promising activity in a range of hematological and solid tumors. While this compound is identified as a BET inhibitor with specific activity against BRD4, a comprehensive, direct comparison with clinical-stage counterparts is challenging due to the limited availability of public data. The provided tables and protocols offer a framework for understanding the current clinical BET inhibitor landscape and the experimental approaches used to evaluate them. As more data on this compound becomes available, its position within this competitive field will become clearer. Researchers are encouraged to utilize the detailed experimental protocols to ensure standardized and comparable data generation for novel BET inhibitors.
References
- 1. Small molecule fusion inhibitors: design, synthesis and biological evaluation of (Z)-3-(5-(3-benzyl-4-oxo-2-thioxothiazolidinylidene)methyl)-N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrroles and related derivatives targeting HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview - zenithepigenetics [zenithepigenetics.com]
- 3. Design, synthesis, and biological evaluation of potent thiazine- and thiazepine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncology Pipeline - zenithepigenetics [zenithepigenetics.com]
- 5. Design, synthesis, and biological evaluation of novel GSK-3β covalent inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home - zenithepigenetics [zenithepigenetics.com]
- 7. Synthesis and biological evaluation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Inhibition of BET Bromodomain Targets Genetically Diverse Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZEN-3219: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of ZEN-3219, a BET (Bromodomain and Extra-Terminal) inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing risk and ensuring environmental compliance.
This compound: Summary of Key Data
This compound is a small molecule inhibitor of the BET family of proteins, which are key regulators of gene transcription. As with any biologically active compound, proper handling and disposal are paramount. Below is a summary of its inhibitory activity.
| Target | IC50 (μM) |
| BRD4(BD1) | 0.48 |
| BRD4(BD2) | 0.16 |
| BRD4(BD1BD2) | 0.47 |
Step-by-Step Disposal Protocol for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a BET inhibitor necessitates that it be handled as a potentially hazardous chemical. The following disposal procedures are based on best practices for laboratory chemical waste management and information from an SDS for a similar BET inhibitor, I-BET-762.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste. This includes pure, unused compound, expired stock solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and any solvent rinses.
-
Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
Step 3: Waste Collection and Containerization
-
Solid Waste:
-
Collect solid this compound waste (e.g., powder, contaminated weigh boats, wipes) in a designated, leak-proof container with a secure lid.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass jar).
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., stock solutions in DMSO, experimental media) in a separate, clearly labeled, and sealable waste container.
-
Ensure the container is chemically resistant to the solvents used.
-
Step 4: Labeling
-
Clearly label the waste container with the words "Hazardous Waste ".
-
The label must include:
-
The full chemical name: This compound
-
The approximate concentration and quantity of the waste.
-
All solvent components (e.g., DMSO, ethanol).
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 5: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 6: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols and Visualizations
Mechanism of Action: BET Inhibition
This compound functions by competitively binding to the bromodomains of BET proteins. This action prevents BET proteins from binding to acetylated lysine residues on histones and transcription factors, thereby inhibiting the transcription of target genes, many of which are involved in cell proliferation and cancer progression.
Caption: General mechanism of action for BET inhibitors like this compound.
Logical Workflow for this compound Disposal
The proper disposal of this compound follows a structured workflow to ensure safety and compliance.
Caption: Logical workflow for the safe disposal of this compound waste.
Essential Safety and Handling Guidance for ZEN-3219
Researchers, scientists, and drug development professionals must exercise extreme caution when handling ZEN-3219, a potent BET inhibitor. Due to the limited availability of a specific Safety Data Sheet (SDS), comprehensive, verified safety and disposal protocols are not publicly accessible. The information presented here is based on general best practices for handling novel research chemicals and should be supplemented with substance-specific data from the supplier before any handling occurs.
Immediate Safety and Handling Precautions
Given the absence of a detailed SDS, a conservative approach to personal protective equipment (PPE) and handling is mandatory. The following table outlines the minimum recommended PPE and handling protocols.
| Category | Minimum Requirements |
| Personal Protective Equipment (PPE) | |
| Eye Protection | |
| Hand Protection | |
| Body Protection | |
| Respiratory Protection | |
| Engineering Controls | |
| Ventilation | |
| Handling Procedures | |
| General | |
| Dispensing | |
| Solution Preparation | |
| Storage | |
| Conditions | |
| Spill & Emergency Procedures | |
| Spill | |
| Fire | |
| First Aid | |
| Disposal | |
| Waste |
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 1952264-34-4 |
| Molecular Formula | C₁₉H₁₈N₂O₃ |
| Molecular Weight | 338.36 g/mol |
Operational Workflow for Safe Handling
The following diagram outlines the essential step-by-step process for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure risk.
Caption: A flowchart illustrating the critical steps for safely handling this compound, from preparation to disposal.
Disposal Plan Logic
Proper disposal of this compound and associated waste is a critical safety consideration. The following diagram outlines the decision-making process for appropriate waste management.
Caption: A decision tree outlining the proper disposal pathway for all waste generated during the handling of this compound.
Disclaimer: This information is intended as a general guide and is not a substitute for a substance-specific Safety Data Sheet. It is the responsibility of the user to obtain and review the SDS from the supplier before handling this compound and to ensure that all safety procedures are in accordance with their institution's policies and regulatory requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
